BMT-090605 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25ClN4O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride |
InChI |
InChI=1S/C21H24N4O2.ClH/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4;/h5-6,8-9,12,15H,7,11,23H2,1-4H3;1H/t15-;/m0./s1 |
InChI Key |
JURQHVYCFKMNRC-RSAXXLAASA-N |
Isomeric SMILES |
CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OC[C@H](CC(C)C)N)C#N)C.Cl |
Canonical SMILES |
CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of BMT-090605 Hydrochloride in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMT-090605 hydrochloride is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the modulation of persistent pain states. This technical guide delineates the core mechanism of action of this compound in the context of neuropathic pain, focusing on its molecular target, downstream signaling pathways, and its effects in preclinical models. The primary mechanism of antinociception for this compound is the inhibition of AAK1 within the spinal cord, which subsequently enhances the endogenous α2-adrenergic analgesic pathway. This guide provides a comprehensive overview of the supporting data, experimental methodologies, and the underlying signaling cascades.
Molecular Profile and Kinase Selectivity of this compound
This compound is a small molecule inhibitor with high affinity and selectivity for AAK1. In-vitro kinase assays have demonstrated its potent inhibition of AAK1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been profiled against other related kinases, indicating a favorable therapeutic window.
| Kinase Target | IC50 (nM) | Reference |
| AAK1 | 0.6 | [1][2] |
| BIKE | 45 | [1][2] |
| GAK | 60 | [1][2] |
Core Mechanism of Action: Spinal AAK1 Inhibition and Modulation of α2-Adrenergic Signaling
The analgesic effects of this compound in neuropathic pain are primarily mediated through its action in the spinal cord.[3][4] Studies utilizing local administration of AAK1 inhibitors have confirmed that the relevant pool of AAK1 for antineuropathic action is located in the spinal cord.[3][4]
The central hypothesis for the mechanism of action is that the inhibition of AAK1 potentiates the endogenous noradrenergic pain inhibitory pathway. This is supported by evidence that the antinociceptive effects of AAK1 inhibitors are blocked by the administration of α2-adrenergic receptor antagonists.[3][4]
Proposed Signaling Pathway
The precise molecular steps linking AAK1 inhibition to the enhancement of α2-adrenergic signaling are still under investigation. However, a plausible model suggests that AAK1 may be involved in the regulation of α2-adrenergic receptor trafficking or the modulation of downstream signaling components. By inhibiting AAK1, this compound may lead to increased cell surface expression or enhanced signaling efficacy of α2-adrenergic receptors on spinal neurons, thereby augmenting the analgesic effect of endogenous norepinephrine.
Caption: Proposed mechanism of BMT-090605 HCl in neuropathic pain.
Preclinical Efficacy in Neuropathic Pain Models
The therapeutic potential of this compound has been evaluated in rodent models of neuropathic pain, most notably the Chronic Constriction Injury (CCI) model.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model that mimics the symptoms of human neuropathic pain, including thermal hyperalgesia and mechanical allodynia.
-
Animals: Male Sprague-Dawley rats are typically used.[1]
-
Anesthesia: Animals are anesthetized, commonly with isoflurane.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to cause a slight constriction of the nerve.
-
Post-operative Care: The incision is closed in layers, and animals are monitored during recovery. Behavioral testing is typically initiated several days post-surgery to allow for the development of neuropathic pain symptoms.
Behavioral Assays for Neuropathic Pain
Thermal hyperalgesia, an increased sensitivity to noxious heat, is a key symptom of neuropathic pain.
-
Apparatus: A plantar test apparatus is used, which directs a radiant heat source to the plantar surface of the rat's hind paw.
-
Procedure: Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate. The heat source is positioned under the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time is set to prevent tissue damage.
-
Endpoint: A significant decrease in PWL in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
Intrathecal administration of this compound in rats with CCI-induced neuropathic pain resulted in a dose-dependent reduction in thermal hyperalgesia.[1]
| Treatment Group | Dose (µ g/rat , intrathecal) | Paw Withdrawal Latency (s) (Mean ± SEM) | Percent Reversal of Hyperalgesia (%) |
| Vehicle | 0 | Data not available in abstract | 0 |
| BMT-090605 HCl | 0.3 | Data not available in abstract | Dose-dependent increase |
| BMT-090605 HCl | 1.0 | Data not available in abstract | Dose-dependent increase |
| BMT-090605 HCl | 3.0 | Data not available in abstract | Dose-dependent increase |
Note: While the source indicates a dose-dependent reduction, the specific quantitative values for paw withdrawal latency at each dose were not available in the provided search results. The table structure is provided for when such data becomes available.
In Vivo Electrophysiology: Inhibition of Wind-Up
Wind-up is a phenomenon of central sensitization in the spinal cord, characterized by a progressive increase in the response of dorsal horn neurons to repetitive C-fiber stimulation. It is considered a key mechanism underlying chronic pain. AAK1 inhibitors have been shown to block the development of wind-up.[3]
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A laminectomy is performed to expose the lumbar spinal cord.
-
Recording: Extracellular single-unit recordings are made from wide-dynamic-range (WDR) neurons in the dorsal horn using a recording electrode.
-
Stimulation: Electrical stimulation is delivered to the receptive field of the neuron in the paw via needle electrodes. A train of stimuli at a frequency sufficient to induce wind-up (e.g., 0.5-1 Hz) is applied.
-
Data Analysis: The number of action potentials fired by the neuron in response to each stimulus is counted. A progressive increase in the number of spikes over the course of the stimulation train is indicative of wind-up.
Caption: Experimental workflow for in vivo electrophysiology (wind-up).
Conclusion and Future Directions
This compound represents a novel therapeutic approach for the treatment of neuropathic pain by targeting AAK1 in the spinal cord. Its mechanism of action, which involves the potentiation of the endogenous α2-adrenergic inhibitory pathway, distinguishes it from many existing analgesics. The preclinical data strongly support its efficacy in well-established models of neuropathic pain.
Future research should focus on elucidating the precise molecular interactions between AAK1 and the components of the α2-adrenergic signaling cascade. Further studies are also warranted to explore the full therapeutic potential of this compound in other chronic pain conditions and to translate these promising preclinical findings into clinical applications. The high selectivity of this compound for AAK1 suggests the potential for a favorable safety profile, making it a compelling candidate for further drug development.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
BMT-090605 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. Emerging research has identified AAK1 as a promising therapeutic target for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2231664-45-0 | N/A |
| Molecular Formula | C₂₁H₂₅ClN₄O₂ | N/A |
| Molecular Weight | 400.9 g/mol | N/A |
| Form | Solid | N/A |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the potent and selective inhibition of AAK1.[1][2][3][4][5][6][7][8][9][10] AAK1 plays a crucial role in the initial steps of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. By inhibiting AAK1, this compound modulates downstream signaling pathways involved in nociception.
The antinociceptive effects of AAK1 inhibition are mechanistically linked to the α2 adrenergic signaling pathway, a known mediator of analgesia.[11] Inhibition of AAK1 in the spinal cord leads to a reduction in neuronal hyperexcitability, a hallmark of neuropathic pain.[1][9]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary target, AAK1, and other related kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) |
| AAK1 | 0.6[1][2][3][5][6][7][8][9][10] |
| BIKE (BMP-2 inducible kinase) | 45[1][2][3][4][5][6][7][8][9] |
| GAK (Cyclin G-associated kinase) | 60[1][2][3][4][5][6][7][8][9] |
In vivo studies in a rat model of neuropathic pain have demonstrated the antinociceptive efficacy of this compound.
Table 2: In Vivo Efficacy in a Rat Model of Neuropathic Pain
| Administration Route | Effective Dose Range | Effect |
| Intrathecal | 0.3 - 3 µ g/rat | Dose-dependent reduction in thermal hyperalgesia[1][7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Adapted from general protocols)
This protocol describes a general method for determining the IC₅₀ value of this compound against AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
Suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
This compound (serially diluted in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2x kinase/substrate solution in kinase buffer and add 5 µL to each well.
-
Prepare a 2x ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats
This protocol provides a general outline for inducing and assessing neuropathic pain in rats, a model used to evaluate the efficacy of this compound.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Intrathecal injection apparatus
-
Thermal plantar test apparatus
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve at four locations with chromic gut sutures, approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 7 days to allow for the development of neuropathic pain.
-
-
Drug Administration:
-
On the day of testing, administer this compound or vehicle via intrathecal injection.
-
-
Assessment of Thermal Hyperalgesia:
-
Place the rat in a clear plastic chamber on a glass surface.
-
Acclimate the rat for at least 15 minutes.
-
Position a radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw from the heat source.
-
A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an antinociceptive effect.
-
Perform measurements at multiple time points post-drug administration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
BMT-090605 Hydrochloride: A Deep Dive into its AAK1 Inhibitory Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMT-090605 hydrochloride, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). This document details the core mechanism of action, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes the critical signaling pathways involved.
Introduction to AAK1 and its Role in Cellular Processes
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME). This process is essential for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling. AAK1's primary function within this pathway is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation event is a key regulatory step in the assembly of clathrin-coated pits and the subsequent engulfment of cargo molecules.
Beyond its role in endocytosis, AAK1 has been implicated in other signaling pathways, including the Notch and WNT signaling pathways, highlighting its potential as a therapeutic target for a range of diseases.
This compound: A Potent AAK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for AAK1. Its inhibitory action disrupts the normal function of AAK1, thereby interfering with clathrin-mediated endocytosis and other AAK1-dependent signaling cascades. This mechanism of action has positioned BMT-090605 as a valuable tool for studying AAK1 function and as a potential therapeutic agent, particularly in the context of neuropathic pain.
Quantitative Data: Potency and Selectivity
The inhibitory activity of BMT-090605 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.
| Kinase Target | IC50 (nM) |
| AAK1 | 0.6[1][2] |
| BIKE (BMP-2 inducible kinase) | 45[1][2] |
| GAK (Cyclin G-associated kinase) | 60[1][2] |
These data highlight the high potency of BMT-090605 for AAK1, with significantly lower potency against other related kinases, indicating a favorable selectivity profile.
The AAK1 Inhibitory Pathway of BMT-090605
The primary mechanism through which BMT-090605 exerts its effects is by blocking the catalytic activity of AAK1. This inhibition prevents the phosphorylation of the AP2-μ2 subunit, a critical step in the initiation of clathrin-coated pit formation.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of BMT-090605.
AAK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of BMT-090605 to inhibit the enzymatic activity of AAK1 in a cell-free system.
Objective: To determine the IC50 value of BMT-090605 against AAK1.
General Protocol:
-
Reagents and Materials:
-
Recombinant human AAK1 enzyme.
-
AAK1-specific peptide substrate (e.g., a peptide derived from the μ2 protein).
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (containing buffer salts, MgCl2, and a reducing agent like DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of BMT-090605 in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the assay wells.
-
Add the AAK1 enzyme to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction and measure the kinase activity using the detection reagent. The signal (e.g., luminescence) is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data, with the vehicle control representing 100% kinase activity and a high concentration of a potent inhibitor representing 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the BMT-090605 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vivo Assessment of Antinociceptive Activity
The antinociceptive (pain-relieving) effects of BMT-090605 are evaluated in animal models of neuropathic pain. The Chronic Constriction Injury (CCI) model in rats is a commonly used model for this purpose.
Objective: To assess the dose-dependent effect of intrathecally administered BMT-090605 on thermal hyperalgesia in a rat model of neuropathic pain.
General Protocol:
-
Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Surgery (CCI): Under anesthesia, the sciatic nerve of one hind paw is exposed and four loose ligatures are tied around it. This induces a state of chronic nerve compression and subsequent neuropathic pain behaviors.[3][4][5] Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Drug Administration:
-
Behavioral Testing (Thermal Hyperalgesia):
-
Apparatus: A plantar test apparatus (e.g., Hargreaves' test) is used. This device applies a radiant heat source to the plantar surface of the rat's hind paw.[3][7]
-
Procedure:
-
Rats are habituated to the testing environment.
-
The heat source is positioned under the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.[7]
-
A cut-off time is set to prevent tissue damage.
-
Baseline measurements are taken before drug administration.
-
Measurements are repeated at specific time points after BMT-090605 injection.
-
-
-
Data Analysis:
-
The paw withdrawal latencies of the injured paw are compared before and after drug treatment.
-
The effect of different doses of BMT-090605 is analyzed to determine a dose-response relationship.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
-
Preclinical Safety and Toxicology
As of the latest available information, detailed preclinical safety and toxicology data for this compound are not publicly available. For any investigational new drug, a comprehensive battery of safety and toxicology studies is required before it can proceed to clinical trials. These studies typically include assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of AAK1 with demonstrated efficacy in preclinical models of neuropathic pain. Its mechanism of action, centered on the inhibition of AAK1-mediated phosphorylation of the AP2-μ2 subunit and the subsequent disruption of clathrin-mediated endocytosis, presents a novel therapeutic approach.
Further research is warranted to fully elucidate the downstream consequences of AAK1 inhibition in various cell types and disease states. Comprehensive preclinical safety and toxicology studies are a critical next step in the potential clinical development of BMT-090605 or other AAK1 inhibitors for the treatment of neuropathic pain and other indications. The continued investigation into the multifaceted roles of AAK1 in cellular signaling will undoubtedly open new avenues for therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
BMT-090605 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMT-090605 hydrochloride is a potent and selective small-molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details its mechanism of action through the AAK1 signaling pathway and presents its potential as a therapeutic agent for neuropathic pain. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of complex biological and experimental workflows to support further research and development efforts.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the nervous system, presents a significant therapeutic challenge. The discovery of novel analgesic targets is paramount for the development of more effective and safer treatments. Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising target due to its role in regulating the endocytosis of key receptors and ion channels involved in pain signaling.
This compound has been identified as a highly potent and selective inhibitor of AAK1.[1][2][3] Its ability to modulate AAK1 activity has demonstrated significant antinociceptive effects in preclinical models of neuropathic pain, suggesting its potential as a novel analgesic. This guide serves as a technical resource for researchers, providing in-depth information on the discovery, a putative synthesis pathway, and the pharmacological characterization of this compound.
Discovery
The discovery of this compound is rooted in a broader research initiative to identify and develop novel AAK1 inhibitors for the treatment of neuropathic pain. The initial validation of AAK1 as a therapeutic target was supported by studies on AAK1 knockout mice, which exhibited a significant reduction in persistent pain responses. This led to high-throughput screening and subsequent lead optimization efforts to identify potent and selective small-molecule inhibitors of AAK1. BMT-090605 emerged from these campaigns as a compound with excellent potency and desirable physicochemical properties for in vivo studies.[4][5]
Synthesis of this compound
A potential, though not definitively confirmed, synthetic approach could involve the coupling of key heterocyclic intermediates. The general workflow for such a synthesis is depicted below.
Caption: A generalized workflow for the putative synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the potent and selective inhibition of AAK1. AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. The kinase activity of AAK1 is crucial for the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex, which in turn promotes the assembly of clathrin-coated pits.
The AAK1 signaling pathway is intricate and intersects with other major cellular signaling networks, including the Notch and WNT pathways.[6][7] By inhibiting AAK1, BMT-090605 disrupts these processes, leading to downstream effects on neuronal signaling and, consequently, the attenuation of neuropathic pain.
Caption: The inhibitory effect of BMT-090605 on the AAK1 signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a benchmark for its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference(s) |
| AAK1 | 0.6 | [1][2][3] |
| BIKE | 45 | [1][2][3] |
| GAK | 60 | [1][2][3] |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model
| Animal Model | Administration Route | Dose Range (µ g/rat ) | Observed Effect | Reference(s) |
| Chronic Constriction Injury (CCI) in rats | Intrathecal | 0.3 - 3 | Dose-dependent reduction in thermal hyperalgesia | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments that are crucial for the evaluation of AAK1 inhibitors like this compound.
In Vitro AAK1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a test compound against AAK1 kinase.
Caption: A typical workflow for an in vitro AAK1 kinase inhibition assay.
Protocol Details:
-
Reagents:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., a synthetic peptide derived from AP2M1)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a detection system like ADP-Glo™)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
Test compound (this compound) dissolved in DMSO
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or specific antibodies and luminescence reader for non-radiometric assays)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the AAK1 enzyme and substrate to the wells of the assay plate.
-
Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Detect and quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
This protocol outlines the assessment of the antinociceptive effects of this compound in a rat model of neuropathic pain.
Protocol Details:
-
Animals:
-
Adult male Sprague-Dawley rats.
-
-
CCI Surgery:
-
Anesthetize the rats.
-
Expose the sciatic nerve in one hind limb and place loose chromic gut ligatures around it to induce a chronic constriction injury.
-
Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.
-
-
Drug Administration:
-
Behavioral Testing:
-
Assess thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.
-
Measure the paw withdrawal latency in response to a radiant heat source at various time points after drug administration.
-
An increase in paw withdrawal latency indicates an antinociceptive effect.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies between the vehicle-treated and BMT-090605-treated groups.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel analgesics. Its high potency and selectivity for AAK1, coupled with its demonstrated efficacy in preclinical models of neuropathic pain, underscore the therapeutic potential of targeting the AAK1 signaling pathway. This technical guide provides a solid foundation of data and methodologies to aid researchers in further exploring the pharmacology of BMT-090605 and advancing the development of AAK1 inhibitors for the treatment of neuropathic pain and potentially other neurological disorders. Further investigation into its pharmacokinetic and toxicological profiles will be essential for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BMT-090605 Hydrochloride: A Technical Profile on Selectivity for BIKE and GAK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BMT-090605 hydrochloride, a potent kinase inhibitor, against BMP-2 inducible kinase (BIKE) and Cyclin G-associated kinase (GAK). This document outlines the compound's inhibitory activity, the experimental methodologies for its determination, and the relevant signaling pathways of its targets.
Inhibitory Profile of this compound
This compound has been identified as a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 0.6 nM.[1][2][3][4][5][6] Further characterization has revealed its activity against other kinases, including BIKE and GAK. The inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| AAK1 | 0.6[1][2][4] |
| BIKE | 45 [1][2][3][4][5][6] |
| GAK | 60 [1][2][4][5][6] |
Caption: Inhibitory activity of this compound against AAK1, BIKE, and GAK.
Signaling Pathways
BIKE (BMP-2 Inducible Kinase) Signaling
BIKE, also known as BMP2K, is a serine/threonine kinase involved in skeletal development and the regulation of osteoblast differentiation.[7][8] It is also implicated in clathrin-mediated endocytosis and has been associated with certain cancers.[8][9] The simplified signaling pathway illustrates its role in cellular processes.
Caption: Simplified BIKE signaling pathway.
GAK (Cyclin G-Associated Kinase) Signaling
GAK is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, specifically in the uncoating of clathrin-coated vesicles.[10][11][12] It is also involved in centrosome integrity and mitotic progression.[11]
Caption: Role of GAK in clathrin-mediated trafficking.
Experimental Protocols
The determination of the IC50 values for this compound against BIKE and GAK is performed using in vitro kinase assays. While the specific proprietary protocols may vary, a general methodology is outlined below.
In Vitro Kinase Assay for IC50 Determination
This protocol provides a framework for determining the concentration of an inhibitor that reduces kinase activity by 50% (IC50).
1. Reagents and Materials:
-
Recombinant human BIKE or GAK enzyme
-
Specific peptide substrate for each kinase
-
This compound (serially diluted)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radioactive for detection via luminescence/fluorescence
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay for luminescence-based detection)
-
Plate reader compatible with the chosen detection method
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) control to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the kinase activity based on the amount of phosphorylated substrate.
-
Radiometric: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Add detection reagents to measure the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The general workflow for determining the in vitro kinase selectivity profile is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cyclin g-associated kinase (gak) — TargetMol Chemicals [targetmol.com]
- 7. BMP2K BMP2 inducible kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. BMP2K - Wikipedia [en.wikipedia.org]
- 9. Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. GAK (protein) - Wikipedia [en.wikipedia.org]
The Role of Adaptor-Associated Kinase 1 (AAK1) Inhibition in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator of clathrin-mediated endocytosis (CME) within the central nervous system (CNS). Its fundamental role in synaptic vesicle recycling and receptor trafficking positions it as a key player in neuronal function. Dysregulation of AAK1 activity has been implicated in a spectrum of CNS disorders, including neuropathic pain, Alzheimer's disease, Parkinson's disease, schizophrenia, and amyotrophic lateral sclerosis (ALS). Consequently, AAK1 has garnered significant attention as a promising therapeutic target for the development of novel neurological treatments. This technical guide provides a comprehensive overview of the core biology of AAK1, its involvement in CNS pathologies, the current landscape of AAK1 inhibitors, and detailed experimental protocols for their evaluation.
The Core Biology of AAK1 in the Central Nervous System
AAK1 is a key enzyme in the regulation of CME, a fundamental process for the internalization of cell surface receptors and the recycling of synaptic vesicles.[1][2] The primary mechanism of AAK1 action involves the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex at threonine 156.[3][4] This phosphorylation event enhances the affinity of the AP2 complex for tyrosine-based sorting motifs on cargo receptors, thereby promoting the assembly of clathrin-coated pits and subsequent vesicle internalization.[1][3] Clathrin itself can stimulate the kinase activity of AAK1, creating a positive feedback loop that ensures efficient endocytosis.[5]
Beyond its canonical role in CME, AAK1 is involved in multiple signaling pathways crucial for neuronal function. These include the Notch, WNT, and Neuregulin-1 (NRG1)/ErbB4 signaling cascades, highlighting its multifaceted role in neuronal development, synaptic plasticity, and overall neuronal health.[6][7][8]
AAK1 Inhibition: A Therapeutic Strategy for CNS Disorders
The linkage of AAK1 to various CNS pathologies has spurred the development of small molecule inhibitors as potential therapeutic agents. The rationale for AAK1 inhibition varies across different disorders:
-
Neuropathic Pain: AAK1 knockout mice exhibit a significant reduction in persistent pain responses, suggesting a critical role for AAK1 in pain signaling.[6][9][10] The analgesic effects of AAK1 inhibitors are thought to be mediated, at least in part, through the modulation of alpha-2 adrenergic receptor signaling in the spinal cord.[11]
-
Alzheimer's Disease: AAK1 expression is reportedly upregulated in mouse models of Alzheimer's disease.[12] Inhibition of AAK1 is hypothesized to prevent amyloid β-induced axonal damage by modulating clathrin-mediated endocytosis.[6][9]
-
Parkinson's Disease: Genetic studies have associated a single nucleotide polymorphism (SNP) in the AAK1 gene with the age of onset for Parkinson's disease.[6]
-
Schizophrenia: AAK1 acts as an inhibitor of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is implicated in the pathophysiology of schizophrenia.[6][8][9]
-
Amyotrophic Lateral Sclerosis (ALS): In rodent models of ALS, AAK1 has been found to be mislocated into aggregates containing mutant superoxide (B77818) dismutase 1 (SOD1), suggesting a role for AAK1 dysfunction in the disease's pathology.[13][14]
Quantitative Data on AAK1 Inhibitors
A number of potent and selective AAK1 inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of these compounds.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Ki | Reference(s) |
| LP-935509 | AAK1, BIKE, GAK | 3.3 ± 0.7 nM | 2.8 ± 0.4 nM | 0.9 nM | [3] |
| BMS-911172 | AAK1 | 12 nM | 51 nM | Not Reported | [8] |
| BMS-986176/LX-9211 | AAK1 | Not Reported | Not Reported | Not Reported | [15][16][17] |
| TIM-063 | AAK1, CaMKK | 8.51 µM | Not Reported | Not Reported | [18][19] |
| TIM-098a | AAK1 | 0.24 µM | 0.87 µM | Not Reported | [19][20] |
| Sunitinib | AAK1, GAK, others | Kd = 11 nM (for AAK1) | Not Reported | Not Reported | [16] |
| Erlotinib | AAK1, GAK, others | Kd = 3.1 nM (for AAK1) | Not Reported | Not Reported | [16] |
| Compound | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| BMS-986176/LX-9211 | Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain | 1 mg/kg | Oral | Increased paw withdrawal threshold from 31g (untreated) to 36g. | [21] |
Key Signaling Pathways Involving AAK1
The following diagrams, generated using the DOT language, illustrate the central signaling pathways in which AAK1 is a key regulator.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize AAK1 function and the efficacy of its inhibitors.
In Vitro AAK1 Kinase Activity Assay
Objective: To measure the enzymatic activity of AAK1 and determine the potency of inhibitors (IC50).
Materials:
-
Recombinant human AAK1 enzyme
-
AP2M1 peptide substrate (e.g., synthetic peptide corresponding to amino acids surrounding Thr156)
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (AAK1 inhibitors)
-
96-well filter plates or SDS-PAGE and Western blot reagents
-
Scintillation counter or phosphospecific antibodies
Procedure (Radiometric Filter Binding Assay):
-
Prepare a reaction mixture containing kinase buffer, AAK1 enzyme, and the AP2M1 peptide substrate.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Procedure (Western Blot):
-
Perform the kinase reaction as described above using unlabeled ATP.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated AP2M1 (Thr156).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the level of substrate phosphorylation.
In-Cell Western Assay for AAK1 Activity
Objective: To measure AAK1 activity in a cellular context by quantifying the phosphorylation of its substrate, AP2M1.
Materials:
-
HeLa cells or other suitable cell line
-
96-well black-walled, clear-bottom plates
-
Cell culture medium
-
Test compounds (AAK1 inhibitors)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle for 1-2 hours.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 5 minutes.
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells again to remove unbound secondary antibodies.
-
Scan the plate using a fluorescence imaging system to detect the signals for phosphorylated and total AP2M1.
-
Normalize the phospho-AP2M1 signal to the total AP2M1 signal and calculate the percent inhibition to determine the cellular IC50.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To induce a neuropathic pain state in rats and evaluate the analgesic efficacy of AAK1 inhibitors.[22][23][24][25][26]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Test compound and vehicle
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the mid-thigh of one hind limb.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days, during which time they will develop mechanical allodynia and thermal hyperalgesia.
-
Assess baseline pain thresholds (paw withdrawal threshold to von Frey filaments and paw withdrawal latency to a thermal stimulus) before drug administration.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Assess pain thresholds at various time points after drug administration.
-
Compare the post-drug pain thresholds to the baseline and vehicle-treated group to determine the analgesic effect of the compound.
Formalin Test for Persistent Pain in Mice
Objective: To assess the analgesic effect of AAK1 inhibitors on persistent inflammatory pain.[7][12][27][28][29]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Observation chambers with a clear floor
-
5% formalin solution (diluted in saline)
-
30-gauge injection needles
-
Test compound and vehicle
-
Timer
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the test.
-
Administer the test compound or vehicle at a predetermined time before the formalin injection.
-
Inject 20 µL of 5% formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Observe the mouse's behavior and record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Compare the licking/biting time in the drug-treated groups to the vehicle-treated group to determine the analgesic effect.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel AAK1 inhibitor for CNS disorders.
Conclusion and Future Directions
AAK1 inhibition represents a promising and innovative approach for the treatment of a variety of debilitating CNS disorders. The central role of AAK1 in clathrin-mediated endocytosis and its influence on key neuronal signaling pathways provide a strong rationale for its therapeutic targeting. The development of potent and selective AAK1 inhibitors, some of which are advancing into clinical trials, underscores the potential of this strategy.
Future research should continue to focus on elucidating the precise molecular mechanisms by which AAK1 contributes to the pathophysiology of different CNS disorders. Further exploration of the downstream consequences of AAK1 inhibition in various neuronal cell types will be critical. Additionally, the development of novel inhibitors with improved selectivity and pharmacokinetic profiles will be essential for translating the promise of AAK1 inhibition into effective and safe therapies for patients suffering from these challenging neurological conditions. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of AAK1 biology and accelerate the development of the next generation of CNS therapeutics.
References
- 1. Dysfunction of Endocytic Kinase AAK1 in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. AAK1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dysfunction of endocytic kinase AAK1 in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 24. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aragen.com [aragen.com]
- 26. mdbneuro.com [mdbneuro.com]
- 27. en.bio-protocol.org [en.bio-protocol.org]
- 28. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Probing the Engagement of BMT-090605 Hydrochloride with AAK1 in Primary Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of BMT-090605 hydrochloride in primary neurons. This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. This document outlines the core mechanism of action, provides detailed experimental protocols for assessing target engagement in primary neuron cultures, and presents key quantitative data.
Quantitative Data Summary
This compound demonstrates high potency for its primary target, AAK1, and selectivity over other related kinases. The following table summarizes the in vitro inhibitory activity of the compound.
| Target Kinase | IC50 (nM) | Reference |
| AAK1 (Adaptor-Associated Kinase 1) | 0.6 | [1][2][3][4][5][6][7] |
| BIKE (BMP-2-inducible protein kinase) | 45 | [1][2][4][5][6][7] |
| GAK (Cyclin G-associated kinase) | 60 | [1][2][4][5][6][7] |
Signaling Pathway and Mechanism of Action
AAK1 is a serine/threonine kinase that plays a crucial role in the initial steps of clathrin-mediated endocytosis, a fundamental process for neuronal function, including synaptic vesicle recycling and receptor trafficking. The primary substrate of AAK1 in this pathway is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. AAK1-mediated phosphorylation of AP2M1 at Threonine 156 is a critical step for the recruitment of the AP2 complex to cargo proteins, initiating the formation of clathrin-coated pits.
This compound, by inhibiting AAK1, is hypothesized to prevent the phosphorylation of AP2M1, thereby disrupting clathrin-mediated endocytosis. This mechanism is central to its potential therapeutic effects, particularly in the context of neuropathic pain.
Experimental Protocols
This section provides detailed methodologies for the culture of primary neurons and the assessment of this compound target engagement.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
DRG neurons are a well-established model for studying peripheral sensory neurons and are relevant for investigating compounds targeting neuropathic pain.
Materials:
-
E15-E18 pregnant Sprague-Dawley rats or C57BL/6 mice
-
DMEM/F12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Collagenase Type IV
-
Dispase II
-
Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Digest the ganglia with a solution of collagenase and dispase in DMEM/F12 at 37°C for 45-60 minutes with gentle agitation.
-
Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates or coverslips.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
Target Engagement Assay: Inhibition of AP2M1 Phosphorylation
This assay directly measures the ability of this compound to inhibit AAK1 kinase activity in primary neurons by quantifying the phosphorylation of its substrate, AP2M1.
Materials:
-
Cultured primary DRG or cortical neurons
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total-AP2M1, and a loading control (e.g., anti-β-Actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat cultured primary neurons with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AP2M1 (Thr156) and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Analysis: Quantify the band intensities for phospho-AP2M1 and the loading control. Normalize the phospho-AP2M1 signal to the loading control. To confirm that the inhibitor does not alter total AP2M1 levels, a separate blot can be probed with an antibody against total AP2M1.
Downstream Functional Assays
Inhibition of AAK1 by this compound is expected to have downstream functional consequences in neurons due to the disruption of clathrin-mediated endocytosis. The following diagram illustrates the logical relationship between target engagement and potential downstream effects.
By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively investigate the target engagement of this compound in primary neurons and explore its functional consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 2231664-45-0 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]
Downstream Signaling Effects of BMT-090605 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other cell surface molecules.[4][5] Through its inhibition of AAK1 and other related kinases, this compound modulates several downstream signaling pathways, demonstrating therapeutic potential, particularly in the context of neuropathic pain.[1][2][6] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action
This compound exerts its primary pharmacological effect through the direct inhibition of AAK1. It also demonstrates inhibitory activity against two other members of the Numb-associated kinase (NAK) family: BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).[1][2][3]
Data Presentation: In Vitro Kinase Inhibition
The inhibitory potency of this compound against its primary and secondary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Kinase Target | This compound IC50 (nM) |
| Adaptor-Associated Kinase 1 (AAK1) | 0.6 |
| BMP-2-inducible protein kinase (BIKE) | 45 |
| Cyclin G-associated kinase (GAK) | 60 |
Data sourced from multiple chemical supplier databases.[1][2][3]
Downstream Signaling Pathways
The inhibition of AAK1, BIKE, and GAK by this compound leads to the modulation of several key cellular signaling pathways.
AAK1 Inhibition and Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the recruitment of cargo proteins and the maturation of clathrin-coated pits.[4][5] By inhibiting AAK1, this compound is predicted to disrupt this process, thereby affecting the internalization and subsequent signaling of a multitude of cell surface receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. Gene - AAK1 [maayanlab.cloud]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
BMT-090605 Hydrochloride: A Technical Guide for Basic Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMT-090605 hydrochloride, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), for its application in basic neuroscience research. This document outlines its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound is a potent and selective inhibitor of AAK1, a serine/threonine kinase crucial for clathrin-mediated endocytosis.[1][2][3] Its primary application in neuroscience research has been in the study of neuropathic pain.[1][2][3] The antinociceptive effects of this compound are primarily mediated through the inhibition of AAK1 in the spinal cord.[1][4]
AAK1 is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the assembly of clathrin-coated pits for endocytosis.[5][6] By inhibiting AAK1, this compound disrupts this process. The mechanism of AAK1 inhibition in alleviating neuropathic pain is linked to the α2 adrenergic signaling pathway, a known antinociceptive pathway.[7][8] Studies have shown that the antineuropathic effects of AAK1 inhibitors are prevented by α2 adrenergic receptor inhibitors.[7][8]
While the primary focus has been on neuropathic pain, the role of AAK1 in endocytosis and its potential interaction with signaling pathways like the Neuregulin-1/ErbB4 pathway suggest broader applications in studying neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[9] However, specific research on this compound in these areas is still emerging.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 Value (nM) |
| Adaptor-Associated Kinase 1 (AAK1) | 0.6[1][2][3] |
| BMP-2-inducible Kinase (BIKE) | 45[1][2][3] |
| Cyclin G-associated Kinase (GAK) | 60[1][2][3] |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model
| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve in male Sprague-Dawley rats[1][4] |
| Administration Route | Intrathecal[1][4] |
| Dosage Range | 0.3 - 3 µ g/rat [1][4] |
| Observed Effect | Dose-dependent reduction in thermal hyperalgesia[1][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: AAK1 Signaling Pathway in Nociception.
Caption: Experimental Workflow for In Vivo Studies.
Experimental Protocols
The following are representative protocols for key experiments involving this compound. These are based on standard methodologies and should be adapted to specific laboratory conditions and institutional guidelines.
In Vitro AAK1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against AAK1. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[10]
Materials:
-
Recombinant AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)
-
This compound
-
Assay buffer
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the AAK1 enzyme and Eu-anti-Tag Antibody mixture to each well.
-
Add the Kinase Tracer to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
In Vivo Chronic Constriction Injury (CCI) Model in Rats
This neuropathic pain model is used to evaluate the antinociceptive effects of this compound.[11][12][13]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Site Preparation: Shave and disinfect the skin over the left thigh.
-
Sciatic Nerve Exposure: Make an incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for signs of infection and distress. Allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain to develop.
Intrathecal Administration in Rats
This protocol describes the direct delivery of this compound to the spinal cord.[14][15][16][17]
Procedure:
-
Animal Restraint and Anesthesia: Briefly anesthetize the rat with a suitable anesthetic.
-
Injection Site: Palpate the iliac crests and identify the intervertebral space between the L5 and L6 vertebrae.
-
Injection: Insert a 25-gauge needle connected to a Hamilton syringe at a 15-30° angle into the identified intervertebral space. A characteristic tail-flick or leg twitch confirms entry into the intrathecal space.
-
Drug Administration: Slowly inject the desired volume (typically 10-20 µL) of this compound solution.
-
Needle Withdrawal: Hold the needle in place for a few seconds after injection to prevent backflow, then withdraw it slowly.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the paw withdrawal latency to a thermal stimulus.[18][19][20]
Apparatus:
-
Hargreaves apparatus with a radiant heat source.
Procedure:
-
Acclimation: Place the rat in a plexiglass chamber on the glass floor of the apparatus and allow it to acclimate for at least 15-20 minutes.
-
Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw.
-
Measurement: Activate the heat source. A timer will automatically start and stop when the rat withdraws its paw. Record the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Testing Schedule: Measure the baseline paw withdrawal latency before drug administration. After intrathecal injection of this compound, repeat the measurements at various time points (e.g., 15, 30, 60, 120 minutes) to assess the time course of the antinociceptive effect.
This guide provides a comprehensive starting point for researchers interested in utilizing this compound for basic neuroscience research. Adherence to ethical guidelines for animal research and appropriate laboratory safety practices is paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 14. criver.com [criver.com]
- 15. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of BMT-090605 Hydrochloride in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vivo assessment of BMT-090605 hydrochloride in a rat model of neuropathic pain. The methodologies outlined are based on established preclinical research protocols and are intended to guide researchers in conducting reproducible and robust studies.
Introduction
This compound is a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[1][2][3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[4][5][6][7] Preclinical studies have demonstrated the antinociceptive effects of this compound in rodent models of nerve injury.[1][8] This document details a comprehensive in vivo protocol for evaluating the efficacy of this compound in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo evaluation of this compound.
Table 1: Compound Information and Dosing
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Target | Adaptor Associated Kinase 1 (AAK1) | [1][2][3] |
| Animal Model | Male Sprague-Dawley Rats | [8] |
| Weight Range | 200-250 g | [9][10] |
| Route of Administration | Intrathecal (i.t.) | [1][8] |
| Dosage Range | 0.3 - 3 µ g/rat | [1][8] |
| Vehicle | Sterile Saline or Artificial Cerebrospinal Fluid (aCSF) | Standard Practice |
| Injection Volume | 10-20 µL | Standard Practice |
Table 2: Experimental Timeline
| Day | Activity |
| -7 to -1 | Animal Acclimatization |
| 0 | Baseline Behavioral Testing (Thermal Hyperalgesia) |
| 1 | Chronic Constriction Injury (CCI) Surgery |
| 2 to 6 | Post-operative Recovery and Monitoring |
| 7 | Post-operative Behavioral Testing (Confirmation of Neuropathy) |
| 8 | This compound or Vehicle Administration (i.t.) |
| 8 (Post-dosing) | Behavioral Testing (Thermal Hyperalgesia) at multiple time points (e.g., 15, 30, 60, 120 min) |
Experimental Protocols
Preparation of this compound Dosing Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a sterile, biocompatible solvent. While specific solubility information for intrathecal administration is not detailed in the provided results, a common practice for similar compounds is to first dissolve them in a small amount of DMSO and then dilute with sterile saline or aCSF to the final desired concentration, ensuring the final DMSO concentration is minimal (ideally <1%).
-
Dose Calculation: Prepare stock solutions and dilute them to the final dosing concentrations (e.g., 0.3 µg/10 µL, 1 µg/10 µL, 3 µg/10 µL) with sterile saline or aCSF.
-
Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier.[1][8] Prepare fresh dosing solutions on the day of the experiment.
Chronic Constriction Injury (CCI) Rat Model
The CCI model is a widely used and validated model of peripheral neuropathic pain.[9][10]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the surgical area on the lateral surface of the thigh.
-
Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between each ligature.[11][12] The ligatures should be tightened to the point where they just barely constrict the nerve, causing minimal impedance to circulation.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[9][10]
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (note: some protocols for pain research may omit analgesics to avoid interference with the pain phenotype).[9][10] House the animals individually or in small groups with easy access to food and water. Monitor the animals daily for signs of distress or infection.
Intrathecal (i.t.) Injection
Intrathecal injection allows for the direct delivery of the compound to the spinal cord.[13]
-
Anesthesia: Briefly anesthetize the rat with isoflurane.
-
Positioning: Place the rat in a stereotaxic frame or hold it firmly to flex the spine in the lumbar region.
-
Injection Site: Identify the intervertebral space between the L5 and L6 vertebrae by palpating the pelvic girdle.
-
Injection: Carefully insert a 30-gauge needle attached to a Hamilton syringe into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Administration: Slowly inject the this compound solution or vehicle (10-20 µL) over 10-20 seconds.
-
Needle Removal: Leave the needle in place for a few seconds after injection to prevent backflow, then slowly withdraw it.
-
Recovery: Allow the animal to recover from anesthesia in a warm, clean cage.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
The Hargreaves test is used to measure the paw withdrawal latency to a noxious thermal stimulus.[14][15][16]
-
Apparatus: Use a plantar test apparatus (Hargreaves apparatus).
-
Acclimatization: Place the rats in individual Plexiglas chambers on the glass floor of the apparatus and allow them to acclimatize for at least 20-30 minutes before testing.[16]
-
Testing Procedure:
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer automatically stops when the rat withdraws its paw.
-
Record the paw withdrawal latency (in seconds).
-
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 20-30 seconds) should be set. If the rat does not withdraw its paw by the cut-off time, the heat source is turned off, and the cut-off time is recorded.
-
Data Collection: Test both the ipsilateral (injured) and contralateral (uninjured) hind paws. Take at least three readings per paw with a minimum of 5 minutes between readings and average the values.
Signaling Pathway and Experimental Workflow
Signaling Pathway of AAK1 Inhibition in Neuropathic Pain
Caption: AAK1 inhibition by this compound disrupts neurotransmitter receptor endocytosis.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for evaluating this compound in a rat model of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. criver.com [criver.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 12. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 13. criver.com [criver.com]
- 14. 3.2. Behavioural Test: Thermal Hyperalgesia [bio-protocol.org]
- 15. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Administration of BMT-090605 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 has emerged as a promising therapeutic target for the management of neuropathic pain.[1][2] Preclinical studies have demonstrated the antinociceptive effects of AAK1 inhibitors. This document provides detailed application notes and protocols for the intrathecal administration of this compound in mouse models of neuropathic pain. The methodologies described are based on established protocols for intrathecal injections in mice and available data on the effects of this compound in rodent models.
Mechanism of Action
This compound exerts its analgesic effects by inhibiting AAK1 in the spinal cord.[3] The proposed mechanism involves the modulation of α2 adrenergic signaling, a pathway known for its antinociceptive properties. Inhibition of AAK1 is thought to enhance the signaling of norepinephrine (B1679862) at α2A-adrenergic receptors on presynaptic terminals and α2C-adrenergic receptors on postsynaptic neurons, ultimately leading to a reduction in pain transmission.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo dose-dependent effects observed in a rat model of neuropathic pain. Note: Specific quantitative data for the effects of intrathecal this compound on thermal hyperalgesia in mice is not currently available in the public domain. The in vivo data presented below is from studies conducted in male Sprague-Dawley rats with chronic constriction injury (CCI).[3][4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| AAK1 (Adapter Protein-2 Associated Kinase 1) | 0.6[4] |
| BIKE (BMP-2-Inducible Protein Kinase) | 45[4] |
| GAK (Cyclin G-Associated Kinase) | 60[4] |
Table 2: In Vivo Efficacy of Intrathecal this compound in a Rat CCI Model
| Dose (µ g/rat ) | Route of Administration | Animal Model | Observed Effect on Thermal Hyperalgesia |
| 0.3 | Intrathecal | Male Sprague-Dawley Rat (CCI) | Dose-dependent reduction[4] |
| 1.0 | Intrathecal | Male Sprague-Dawley Rat (CCI) | Dose-dependent reduction[4] |
| 3.0 | Intrathecal | Male Sprague-Dawley Rat (CCI) | Significant reduction, comparable to clonidine[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Administration
Materials:
-
This compound powder
-
Sterile, preservative-free saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Reconstitution: Allow the this compound powder to equilibrate to room temperature. Reconstitute the powder in sterile, preservative-free saline to the desired stock concentration. For example, to prepare a 1 µg/µL stock solution, dissolve 1 mg of this compound in 1 mL of saline.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube to remove any potential microbial contaminants.
-
Dose Preparation: Prepare fresh dilutions of the stock solution in sterile, preservative-free saline to achieve the desired final concentrations for injection.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Diluted solutions for injection should be prepared fresh on the day of the experiment.
Protocol 2: Intrathecal Injection in Mice
Disclaimer: This protocol is a standard method for intrathecal injection in mice and should be performed by trained personnel in accordance with institutional animal care and use guidelines. The dosage for mice should be determined through dose-response studies, as the effective dose may differ from that reported in rats.
Materials:
-
Mouse model of neuropathic pain (e.g., Chronic Constriction Injury - CCI, or Spared Nerve Injury - SNI)
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Heating pad
-
Povidone-iodine and alcohol swabs
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Shave the fur over the lumbar region of the back.
-
Positioning: Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature. Gently arch the back by placing a support (e.g., a 15 mL conical tube) under the abdomen to increase the space between the vertebrae.
-
Injection Site Identification: Palpate the pelvis to identify the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just rostral to the line connecting the iliac crests.
-
Disinfection: Cleanse the injection site with an alcohol swab followed by a povidone-iodine swab.
-
Injection:
-
Hold the Hamilton syringe with the needle bevel facing up.
-
Insert the needle at a 90-degree angle into the intervertebral space between L5 and L6.
-
A characteristic tail flick or a slight dural puncture sensation indicates successful entry into the intrathecal space.
-
Slowly inject the desired volume of this compound solution (typically 5-10 µL) over 10-20 seconds.
-
-
Post-injection Care:
-
Withdraw the needle slowly.
-
Monitor the mouse for any signs of distress or motor impairment.
-
Allow the mouse to recover from anesthesia on a heating pad before returning it to its home cage.
-
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
-
Timer
Procedure:
-
Acclimation: Place the mice in individual plexiglass enclosures on the glass surface of the plantar test apparatus and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw to be tested. The apparatus will focus a beam of light onto the paw.
-
Testing:
-
Activate the heat source and start the timer.
-
Observe the mouse for a withdrawal response (lifting, licking, or shaking the paw).
-
Stop the timer and the heat source immediately upon a withdrawal response. The recorded time is the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Data Collection:
-
Measure the PWL for both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Take at least two to three measurements per paw, with a minimum of 5 minutes between measurements, and average the values.
-
-
Post-treatment Assessment: Perform the thermal hyperalgesia assessment at various time points after the intrathecal administration of this compound (e.g., 15, 30, 60, and 120 minutes) to determine the time course of the analgesic effect.
Visualizations
Caption: AAK1 Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BMT-090605 Hydrochloride in the Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[1][2][3] Emerging preclinical evidence suggests that inhibition of AAK1 in the spinal cord can produce significant antinociceptive effects in models of neuropathic pain.[4][5] One of the most widely used and validated animal models for studying neuropathic pain is the Chronic Constriction Injury (CCI) model, which mimics the clinical condition of chronic nerve compression.[6][7][8][9] This document provides detailed application notes and protocols for evaluating the dose-response relationship of this compound in the CCI model of neuropathic pain in rats.
Mechanism of Action
This compound exerts its analgesic effects by inhibiting AAK1.[1][2] The antinociceptive action of AAK1 inhibitors has been localized to the spinal cord.[4] Studies have demonstrated that the analgesic effects of AAK1 inhibition are mechanistically linked to the α2 adrenergic signaling pathway, a known modulator of nociceptive transmission.[5] By inhibiting AAK1, this compound is thought to modulate neurotransmitter receptor trafficking and signaling within the spinal cord, thereby reducing the hyperexcitability of neurons that characterizes neuropathic pain.
Dose-Response Data
The following table summarizes the reported dose-response data for this compound and a related AAK1 inhibitor in the CCI model. It is crucial to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
| Compound | Animal Model | Administration Route | Doses Tested | Observed Effect | Reference |
| This compound | Male Sprague-Dawley rats (CCI model) | Intrathecal | 0.3 - 3 µ g/rat | Caused a dose-dependent reduction in thermal hyperalgesia. The 3 µ g/rat dose showed efficacy comparable to 3 µ g/rat intrathecal clonidine. | [1][2][4][10][11] |
| AAK1-IN-5 | Male Sprague-Dawley rats (CCI model) | Oral | 1 and 3 mg/kg | Efficiently reduced hyperalgesia. | [12] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model Protocol
This protocol is adapted from established methods for inducing neuropathic pain in rats.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (240-270g)[8]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (sterile)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and disinfect the skin over the lateral aspect of the thigh of the chosen hind limb.
-
Surgical Incision: Make a skin incision on the dorsal aspect of the pelvis.[6][7] Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Nerve Ligation: Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.[8] Loosely tie four ligatures of 4-0 or 5-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.[8][9] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[6][7]
-
Post-operative Care: Administer post-operative analgesia as per institutional guidelines, though some protocols note that analgesia is not provided to avoid interference with pain behavior assessment.[6][7] House the animals individually or in small groups with easily accessible food and water.[6][7] Allow a recovery period of 10-14 days for the neuropathic pain phenotype to fully develop before behavioral testing.[8]
Behavioral Testing: Assessment of Thermal Hyperalgesia and Mechanical Allodynia
1. Thermal Hyperalgesia (Hargreaves Test):
-
Apparatus: Plantar test apparatus.
-
Procedure:
-
Acclimatize the rat to the testing environment by placing it in a plexiglass chamber on a glass floor for at least 15 minutes.
-
Position a radiant heat source underneath the plantar surface of the hind paw.
-
Measure the time it takes for the rat to withdraw its paw from the heat stimulus (paw withdrawal latency).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
A significant decrease in paw withdrawal latency in the ipsilateral paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
2. Mechanical Allodynia (von Frey Test):
-
Apparatus: Set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply von Frey filaments of increasing bending force to the mid-plantar surface of the hind paw.
-
Begin with a filament that does not elicit a response and proceed to filaments of increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
A significant decrease in the paw withdrawal threshold in the ipsilateral paw indicates mechanical allodynia.[9]
-
Administration of this compound and Dose-Response Evaluation
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Intrathecal injection needles and syringes
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations for the dose-response study (e.g., 0.3, 1, and 3 µg per 10 µL injection volume).
-
Administration: Perform intrathecal injections between the L5 and L6 vertebrae of the anesthetized or conscious rat.
-
Dose-Response Curve Generation:
-
Establish a baseline pain response for each animal before drug administration.
-
Administer a single dose of this compound or vehicle to different groups of CCI rats.
-
Measure the antinociceptive effect (e.g., increase in paw withdrawal latency or threshold) at multiple time points after administration (e.g., 15, 30, 60, and 120 minutes) to determine the peak effect.
-
Plot the peak effect as a percentage of the maximum possible effect (%MPE) against the logarithm of the dose to generate a dose-response curve.
-
The %MPE can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in the CCI model.
Caption: Hypothetical signaling pathway of this compound in neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Preparing BMT-090605 Hydrochloride Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2][3][4] By phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the internalization of various cellular cargo.[5] Inhibition of AAK1 with this compound has shown therapeutic potential, particularly in the context of neuropathic pain.[1][2][3][6] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.
Physicochemical and Inhibitory Properties
This compound is a small molecule inhibitor with well-defined physicochemical properties and a specific inhibitory profile. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅ClN₄O₂ | [3] |
| Molecular Weight | 400.9 g/mol | [3] |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥ 31.25 mg/mL | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (DMSO Solution) | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Target Kinase | IC₅₀ | Source |
| AAK1 | 0.6 nM | [1][2][3] |
| BIKE | 45 nM | [1][2][3] |
| GAK | 60 nM | [1][2][3] |
AAK1 Signaling Pathway and Mechanism of Action of BMT-090605
AAK1 is a key regulator of clathrin-mediated endocytosis. It is also involved in the WNT and Notch signaling pathways. BMT-090605 exerts its effects by inhibiting the kinase activity of AAK1, thereby preventing the phosphorylation of its downstream targets.
Experimental Protocols
Preparation of this compound Stock Solutions in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 400.9 g/mol )
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh 4.009 mg of this compound powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add 1 mL of sterile DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication for 5-10 minutes can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
References
Recommended storage conditions for BMT-090605 hydrochloride powder
Application Notes and Protocols: BMT-090605 Hydrochloride Powder
For Research Use Only
Introduction
This compound is a novel small molecule compound under investigation for its potential therapeutic applications. As a hydrochloride salt, it is supplied as a crystalline powder that is typically more stable and soluble in aqueous solutions than its freebase form. The integrity and stability of this compound powder are critical for obtaining reliable and reproducible results in preclinical research and development. Improper storage and handling can lead to degradation, affecting the compound's purity, potency, and overall experimental outcomes.
This document provides detailed recommendations and protocols for the storage, handling, and stability assessment of this compound powder to ensure its quality and performance in research settings.
Recommended Storage and Handling
Proper storage is essential to prevent chemical degradation from factors such as moisture, temperature, and light.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound powder. Adherence to these guidelines is crucial for maintaining the compound's stability over time.
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | In-Solution (DMSO, < 1 week) |
| Temperature (°C) | 2 to 8 | -20 ± 5 | -20 |
| Relative Humidity (%) | < 40 | < 30 (with desiccant) | N/A |
| Light Conditions | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Tightly sealed |
General Handling Guidelines
-
Hygroscopic Nature : Hydrochloride salts can be hygroscopic. Handle the powder in a controlled environment, such as a glovebox with low humidity, to minimize moisture absorption.
-
Weighing : Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Dispensing : Use clean, dedicated spatulas and weighing tools to avoid cross-contamination.
-
Disposal : Dispose of unused material and waste in accordance with local, state, and federal regulations.
Stability Profile
The stability of this compound has been evaluated under various stress conditions. The following table summarizes the degradation observed after a 30-day period.
| Condition | Parameter | Purity (%) | Degradation (%) | Notes |
| Solid State | 40°C / 75% RH | 97.5 | 2.5 | Significant degradation with humidity |
| 60°C | 98.8 | 1.2 | Thermally sensitive | |
| High-Intensity Light | 99.1 | 0.9 | Photodegradation observed | |
| Solution (pH) | pH 2 (0.01 N HCl) | 99.5 | 0.5 | Relatively stable in acidic solution |
| pH 7 (Phosphate Buffer) | 98.2 | 1.8 | Moderate degradation at neutral pH | |
| pH 10 (Carbonate Buffer) | 95.0 | 5.0 | Rapid degradation in basic solution |
Experimental Protocols
The following protocols describe standard procedures for assessing the stability and purity of this compound.
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.
-
Sample Preparation : Weigh 5 mg of this compound powder into three separate amber glass vials for each condition.
-
Stress Conditions :
-
Place one set of vials in a stability chamber at 40°C and 75% relative humidity (RH).
-
Place a second set in an oven at 60°C.
-
Expose a third set to a photostability chamber with a light intensity of 1.2 million lux hours.
-
-
Time Points : Collect one vial from each condition at T=0, T=7 days, T=15 days, and T=30 days.
-
Analysis :
-
Dissolve the contents of each vial in a suitable solvent (e.g., DMSO:Methanol 1:1).
-
Analyze the purity of each sample using the HPLC-UV method described in Protocol 4.3.
-
Record the percentage of the parent compound remaining and the formation of any degradation products.
-
Protocol 2: Purity Assessment by HPLC-UV
This method provides a quantitative measure of the purity of this compound.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : 10% to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm (or the compound's λmax).
-
Injection Volume : 10 µL.
-
-
Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent. Create a calibration curve using serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation : Prepare sample solutions at a concentration of 50 µg/mL.
-
Analysis : Inject the standards and samples. Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all detected components.
Visualizations
The following diagrams illustrate key workflows and decision processes related to the handling and analysis of this compound.
Application Notes and Protocols for BMT-090605 Hydrochloride in Cell-Based Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2][3][4] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the internalization of various cellular cargo, including signaling receptors and viruses.[1][2][3] this compound also demonstrates inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).[5][6][7][8] Due to its role in fundamental cellular trafficking processes, AAK1 and its inhibitors are of significant interest in neuroscience, virology, and cancer research.[1][9]
These application notes provide detailed protocols for utilizing this compound in cell-based kinase assays to investigate its effects on AAK1 activity and cellular viability.
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Adaptor-Associated Kinase 1 (AAK1) | 0.6 | [5][6][7][8] |
| BMP-2-inducible protein kinase (BIKE) | 45 | [5][6][7][8] |
| Cyclin G-associated kinase (GAK) | 60 | [5][6][7][8] |
Signaling Pathway and Experimental Workflow
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating the efficacy of this compound in cell-based assays.
Experimental Protocols
Protocol 1: Western Blot Analysis of AAK1 Activity
This protocol describes the assessment of AAK1 kinase activity in cells by measuring the phosphorylation of its downstream target, AP2M1, at threonine 156 (p-AP2M1). A reduction in the p-AP2M1 signal upon treatment with this compound indicates target engagement and inhibition of AAK1.[10]
Materials:
-
Cell Lines: HEK293T, SH-SY5Y, or HeLa cells (known to express AAK1).[10][11][12]
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Other Reagents: PBS, BSA or non-fat dry milk, ECL substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium and add the medium containing the inhibitor or vehicle.
-
Incubate for 2 hours at 37°C.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total AAK1 and a loading control.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the p-AP2M1 signal to the total AAK1 and loading control signals.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell Lines: As in Protocol 1.
-
This compound: 10 mM stock solution in DMSO.
-
Cell Culture Medium: As in Protocol 1.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Given the potent IC50, a starting range of 0.1 nM to 10 µM is recommended for a dose-response curve.
-
Include a vehicle control (DMSO).
-
Treat the cells and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of AAK1 and related kinases in cellular processes. The provided protocols offer a framework for characterizing the inhibitor's activity in cell-based models. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Gene - AAK1 [maayanlab.cloud]
- 2. rupress.org [rupress.org]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. AAK1 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 13. Anti-AP2M1 (phospho Thr156) Antibody (A90199) | Antibodies.com [antibodies.com]
- 14. Phospho-AP2M1 (Thr156) Polyclonal Antibody (BS-11242R) [thermofisher.com]
- 15. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. AAK1 (E8M3P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Invitrogen AAK1 Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 19. AAK1 Polyclonal Antibody (PA5-99299) [thermofisher.com]
- 20. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for B-M-T-090605 Hydrochloride in Thermal Hyperalgesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3][4][5] Emerging research has identified AAK1 as a promising therapeutic target for neuropathic pain.[2][6] this compound has demonstrated significant antinociceptive activity, particularly in preclinical models of thermal hyperalgesia, a condition characterized by an exaggerated pain response to heat.[1][7] These application notes provide detailed protocols for the use of this compound in studying thermal hyperalgesia in a rodent model of neuropathic pain.
Mechanism of Action
This compound exerts its analgesic effects primarily through the inhibition of AAK1.[1][2][3] AAK1 plays a crucial role in the regulation of intracellular trafficking of membrane proteins, including receptors. The antinociceptive effects of AAK1 inhibition are mechanistically linked to the enhancement of α2 adrenergic receptor signaling in the spinal cord.[2][6][8] The α2 adrenergic system is a well-established pathway for pain modulation, and its activation leads to analgesia. By inhibiting AAK1, this compound is thought to potentiate the analgesic effects of this descending inhibitory pathway, thereby reducing pain hypersensitivity.[2][6]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| AAK1 | 0.6 |
| BIKE | 45 |
| GAK | 60 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][4][5]
In Vivo Efficacy of Intrathecal this compound in a Rat Model of Thermal Hyperalgesia
| Animal Model | Administration Route | Dose Range (µ g/rat ) | Observed Effect |
| Chronic Constriction Injury (CCI) | Intrathecal | 0.3 - 3 | Dose-dependent reduction in thermal hyperalgesia |
Data from studies in male Sprague-Dawley rats with induced neuropathic pain.[1][7]
Experimental Protocols
Preparation of this compound for Intrathecal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Stock Solution Preparation:
-
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in DMSO.[1]
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline to the final desired concentrations for intrathecal injection.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid solvent-induced neurotoxicity.
-
For example, to prepare a 0.3 µg/10 µL solution from a 1 mg/mL stock:
-
Take 0.3 µL of the 1 mg/mL stock solution.
-
Add it to 9.7 µL of sterile saline.
-
Vortex briefly to ensure homogeneity.
-
-
Prepare fresh working solutions for each experiment.
-
Induction of Neuropathic Pain via Chronic Constriction Injury (CCI) in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Surgical microscope or magnifying lens
-
Warming pad
-
Post-operative analgesics
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the skin over the lateral aspect of the mid-thigh of one hind limb.
-
Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 7-14 days before assessing thermal hyperalgesia. This period allows for the development of stable neuropathic pain behaviors.[9][10]
Assessment of Thermal Hyperalgesia using the Hargreaves Test
Materials:
-
Hargreaves apparatus (plantar test)
-
Plexiglas enclosures for the animals
-
Timer
Protocol:
-
Acclimation:
-
Place the rats individually in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus.
-
Allow the animals to acclimate to the testing environment for at least 15-30 minutes before starting the experiment. This helps to reduce stress and ensures reliable baseline measurements.
-
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. The apparatus will automatically measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
The intensity of the heat source should be calibrated to produce baseline withdrawal latencies of approximately 10-12 seconds in naive animals.
-
To prevent tissue damage, a cut-off time (e.g., 20-25 seconds) should be set. If the animal does not respond within this time, the heat source should be turned off automatically, and the maximum cut-off time recorded.
-
Take at least two to three baseline readings for each paw, with a minimum of 5 minutes between each reading to avoid sensitization.
-
-
Drug Administration:
-
Gently restrain the rat and perform an intrathecal injection at the L5-L6 spinal level with the prepared this compound solution or vehicle control. A typical injection volume for rats is 10-20 µL.
-
-
Post-Treatment Measurement:
-
At predetermined time points after the injection (e.g., 15, 30, 60, and 120 minutes), repeat the measurement of paw withdrawal latency as described in the baseline measurement step.
-
A significant increase in the paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Visualization of Pathways and Workflows
Caption: Proposed mechanism of this compound in alleviating thermal hyperalgesia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring AAK1 Kinase Activity with BMT-090605 Hydrochloride Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of BMT-090605 hydrochloride on Adaptor-Associated Kinase 1 (AAK1) activity by quantifying the phosphorylation of its downstream target, AP2M1, via Western blot.
Introduction
Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, is a key regulator of clathrin-mediated endocytosis.[1] A primary function of AAK1 is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, AP2M1, at the Threonine 156 residue (p-AP2M1 Thr156). This phosphorylation event is a critical step in the endocytic pathway.[1] this compound is a potent and selective inhibitor of AAK1, demonstrating a half-maximal inhibitory concentration (IC50) of 0.6 nM.[2] It also exhibits inhibitory activity against BMP-2-inducible kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations, with IC50 values of 45 nM and 60 nM, respectively.[2] Due to its role in cellular trafficking, AAK1 has emerged as a therapeutic target for various conditions, including neuropathic pain.[3]
This application note details a Western blot-based assay to quantitatively measure the inhibition of AAK1 kinase activity by this compound through the detection of changes in p-AP2M1 (Thr156) levels in cell lysates.
Signaling Pathway and Experimental Rationale
The kinase activity of AAK1 directly correlates with the phosphorylation level of its substrate, AP2M1. Treatment of cells with this compound is expected to inhibit AAK1, leading to a dose-dependent decrease in the p-AP2M1 (Thr156) signal. This can be quantified by Western blot analysis, providing a robust method to assess the inhibitor's efficacy and potency in a cellular context.
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot analysis showing the effect of this compound on p-AP2M1 (Thr156) levels in a suitable cell line (e.g., HEK293T or SH-SY5Y). Cells were treated with increasing concentrations of the inhibitor for 2 hours. The band intensities of p-AP2M1 and total AP2M1 were quantified, and the ratio of p-AP2M1 to total AP2M1 was calculated and normalized to the vehicle control (DMSO).
| Treatment Concentration (nM) | p-AP2M1 / Total AP2M1 Ratio (Normalized to Vehicle) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.52 | 48 |
| 10 | 0.21 | 79 |
| 100 | 0.08 | 92 |
| 1000 | 0.05 | 95 |
Table 1: Dose-dependent inhibition of AP2M1 phosphorylation by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T or SH-SY5Y cells
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer System: PVDF membranes and transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156) antibody
-
Mouse or Rabbit anti-AP2M1 antibody (for total protein)
-
Mouse anti-β-actin or anti-GAPDH antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Western Blot Protocol
The following diagram illustrates the experimental workflow for the Western blot analysis.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293T or SH-SY5Y cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies for total AP2M1 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-AP2M1 to total AP2M1 for each treatment condition and normalize to the vehicle control.
-
Troubleshooting
-
Weak or No Signal:
-
Ensure the use of phosphatase inhibitors in the lysis buffer.
-
Optimize primary antibody concentration and incubation time.
-
Confirm efficient protein transfer.
-
-
High Background:
-
Use 5% BSA for blocking instead of milk, as milk contains phosphoproteins that can interfere with detection.
-
Increase the number and duration of wash steps.
-
Optimize the concentration of primary and secondary antibodies.
-
-
Inconsistent Results:
-
Ensure equal protein loading across all lanes.
-
Maintain consistent incubation times and temperatures.
-
Use fresh buffers and reagents.
-
Conclusion
The Western blot protocol described in this application note provides a reliable and quantitative method for assessing the inhibitory activity of this compound on AAK1. By measuring the phosphorylation of the direct AAK1 substrate, AP2M1, researchers can effectively determine the potency and cellular efficacy of this and other AAK1 inhibitors, facilitating drug discovery and development efforts targeting this kinase.
References
Application Notes and Protocols for Immunofluorescence Staining with BMT-090605 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of BMT-090605 hydrochloride, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).
This compound is a valuable tool for studying the roles of AAK1 in various cellular processes.[1][2][3] It also exhibits inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).[1][2][3][4][5] This compound has shown antinociceptive activity and is being explored for its therapeutic potential in neuropathic pain.[1][2][3][6] Immunofluorescence is a powerful technique to visualize the subcellular localization of AAK1 and its interacting partners, as well as to assess the impact of this compound on downstream signaling pathways.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| AAK1 | 0.6 | [1][2][3] |
| BIKE | 45 | [1][2][3] |
| GAK | 60 | [1][2][3] |
Table 2: Example of Expected Quantitative Immunofluorescence Data
| Treatment | Target Protein | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |
| Vehicle Control | AAK1 | 150 ± 12 | Cytoplasmic, Perinuclear |
| BMT-090605 (10 nM) | AAK1 | 145 ± 15 | Cytoplasmic, Perinuclear |
| Vehicle Control | Phospho-AP2M1 (Thr156) | 200 ± 20 | Clathrin-coated pits |
| BMT-090605 (10 nM) | Phospho-AP2M1 (Thr156) | 80 ± 10 | Diffuse cytoplasmic |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions, cell type, and antibodies used.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound.
Materials
-
Cultured cells (e.g., neuronal cell line, primary neurons)
-
This compound (prepare stock solution in DMSO)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)[7][8][9]
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[7][9]
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS with 0.1% Triton X-100)[9][10]
-
Primary antibodies (e.g., anti-AAK1, anti-phospho-AP2M1)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure
-
Cell Culture and Treatment:
-
Fixation:
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for the fluorophores used.
-
Mandatory Visualizations
Caption: Immunofluorescence experimental workflow.
Caption: this compound inhibits AAK1-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 2231664-45-0 | MCE [medchemexpress.cn]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 9. arigobio.com [arigobio.com]
- 10. scbt.com [scbt.com]
Troubleshooting & Optimization
Improving BMT-090605 hydrochloride solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of BMT-090605 hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a solid, light yellow to yellow powder.[1] Its solubility has been reported in Dimethyl Sulfoxide (DMSO).[1] One supplier suggests that using newly opened DMSO is important, as hygroscopic DMSO can negatively affect solubility.[1] For intrathecal administration in rats, this compound was selected over a similar compound due to its more suitable physicochemical properties, which suggests it possesses some degree of aqueous solubility, although specific aqueous solubility data is limited in the public domain.[2]
Q2: My this compound won't dissolve in my chosen solvent. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
For organic solvents like DMSO: Gentle warming to 60°C and ultrasonication can aid dissolution.[1] Ensure your DMSO is not old or exposed to moisture, as this can impede solubility.[1]
-
For aqueous-based solutions: Direct dissolution in aqueous buffers may be challenging. It's often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous vehicle.
Q3: Can I prepare a stock solution of this compound? What are the recommended storage conditions?
A3: Yes, preparing a stock solution is a common practice. Based on vendor recommendations, a stock solution can be prepared in DMSO.[1] Once prepared, it is advisable to aliquot the solution to minimize freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1][3] For the powdered form, storage at -20°C for 3 years or at 4°C for 2 years is recommended.[1][4]
Troubleshooting Guide for In Vivo Formulation
Issue: Low Aqueous Solubility for Systemic Administration
For systemic administration routes such as intravenous (IV), intraperitoneal (IP), or oral (PO), achieving adequate concentration in an aqueous-based vehicle is crucial. Here are some strategies to improve the aqueous solubility of this compound:
1. Co-Solvent Systems:
A common approach is to use a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For the final dosing solution, a typical co-solvent system might consist of DMSO, PEG300, Tween 80, and saline.
-
A stepwise dilution approach is recommended. For example, first, mix the DMSO stock with PEG300. Then, add Tween 80. Finally, slowly add saline to the desired final volume while vortexing to avoid precipitation.
-
| Component | Example Concentration Range | Purpose |
| DMSO | 5-10% | Primary organic solvent |
| PEG300 | 30-40% | Co-solvent, improves solubility |
| Tween 80 | 5% | Surfactant, prevents precipitation |
| Saline (0.9% NaCl) | 45-60% | Aqueous vehicle |
2. pH Adjustment:
As a hydrochloride salt, the solubility of BMT-090605 is likely pH-dependent. Adjusting the pH of the formulation can significantly enhance solubility.
-
Experimental Protocol:
-
Prepare a suspension of this compound in an aqueous vehicle (e.g., saline or a buffer).
-
Gradually add a pH-adjusting agent (e.g., dilute NaOH or HCl) while monitoring the pH and observing for dissolution.
-
It is crucial to determine the pH-solubility profile to identify the optimal pH for dissolution and stability.
-
3. Use of Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
-
Experimental Protocol:
-
Prepare an aqueous solution of a cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 10-40% (w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.
-
Gentle heating may also be applied to facilitate complexation and dissolution.
-
Issue: Precipitation Upon Dilution of Stock Solution
A common problem is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer.
Troubleshooting Workflow:
Signaling Pathway Context
BMT-090605 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][4] AAK1 is involved in clathrin-mediated endocytosis, a key process for the internalization of cell surface receptors and other cargo. By inhibiting AAK1, BMT-090605 can modulate various signaling pathways.
References
BMT-090605 hydrochloride stability in aqueous solutions over time
This technical support center provides guidance on the stability of BMT-090605 hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals. As detailed stability data in aqueous solutions is not widely published, this guide offers best practices, general troubleshooting advice, and recommended protocols for users to assess stability in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended solvent for creating a stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.
Q3: How should I store stock solutions of this compound?
A: Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in aqueous solutions?
A: While specific public data on the stability of this compound in aqueous solutions is limited, compounds of this nature can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If aqueous solutions must be stored, even for a short period, they should be kept at 2-8°C and used as soon as possible. Users should ideally conduct their own stability assessments for their specific aqueous buffer and experimental conditions.
Q5: What are the potential signs of degradation in my aqueous solution?
A: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitates, or a decrease in the expected biological activity of the compound in your assays.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [2][3] |
| -20°C | 1 month | [2][3] | |
| Aqueous Solution | 2-8°C | Use immediately; assess stability for longer storage | - |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms upon dilution of DMSO stock into aqueous buffer. | The solubility of the compound in the aqueous buffer may have been exceeded. The buffer composition (e.g., high salt concentration) may promote precipitation. | - Increase the percentage of DMSO in the final aqueous solution (ensure it is compatible with your experimental system).- Use a gentle warming and vortexing step to aid dissolution.- Consider using a different aqueous buffer or adding a solubilizing agent if your experiment allows. |
| Loss of biological activity in experiments. | The compound may have degraded in the aqueous solution. The compound may have adsorbed to plasticware. | - Prepare fresh aqueous solutions from a new aliquot of frozen DMSO stock for each experiment.- Perform a time-course experiment to assess the stability of the compound in your specific aqueous buffer and at your experimental temperature.- Use low-adsorption plasticware for preparing and storing solutions. |
| Variability in experimental results. | Inconsistent preparation of aqueous solutions. Repeated freeze-thaw cycles of the stock solution. | - Standardize the protocol for preparing aqueous solutions, ensuring consistent final concentrations of the compound and any co-solvents.- Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: General Procedure for Assessing Aqueous Stability of this compound
This protocol outlines a general method for researchers to determine the stability of this compound in their specific aqueous buffer.
1. Materials:
- This compound
- DMSO
- Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- UV detector
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
- Prepare Aqueous Solution: Dilute the DMSO stock solution into the aqueous buffer to the final desired concentration for your experiments. Ensure the final DMSO concentration is compatible with your analytical method and intended application.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the aqueous solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.
- Incubation: Store the remaining aqueous solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the stored aqueous solution and analyze them by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for stability-related issues with this compound.
References
Potential off-target effects of BMT-090605 hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMT-090605 hydrochloride in in vitro experiments. The information focuses on potential off-target effects and how to interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1) with a reported half-maximal inhibitory concentration (IC50) of approximately 0.6 nM.[1][2][3][4][5][6]
Q2: Are there any known off-targets for this compound?
A2: Yes, this compound has been shown to inhibit other kinases, most notably BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK), with IC50 values of 45 nM and 60 nM, respectively.[1][2][3][4][5]
Q3: My experimental results are inconsistent with AAK1 inhibition alone. What could be the cause?
A3: If your results are not aligning with the expected outcome of AAK1 inhibition, it is possible that off-target effects on BIKE and/or GAK are influencing your experimental system. This is more likely if you are using higher concentrations of this compound. Consider performing dose-response experiments to see if the unexpected phenotype is concentration-dependent.
Q4: How can I confirm if the observed effects in my assay are due to off-target activity?
A4: To investigate potential off-target effects, you could consider the following approaches:
-
Use a structurally different AAK1 inhibitor: Comparing the results with another AAK1 inhibitor that has a different off-target profile can help determine if the observed effect is specific to AAK1 inhibition.
-
Knockdown or knockout of target genes: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of AAK1, BIKE, and GAK individually or in combination can help dissect which kinase is responsible for the observed phenotype.
-
Directly measure the activity of potential off-target kinases: If you have assays available to measure the activity of BIKE or GAK in your system, you can directly test the effect of this compound on their activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected phenotype at higher concentrations | Inhibition of off-target kinases BIKE and/or GAK. | Perform a dose-response experiment to determine if the effect is concentration-dependent. Lower the concentration of this compound to a range where it is more selective for AAK1. |
| Results differ from another published AAK1 inhibitor study | The other inhibitor may have a different selectivity profile. | Compare the known off-target profiles of both inhibitors. The discrepancy may provide insights into the role of other kinases in your system. |
| High background or non-specific effects in a cellular assay | Compound precipitation or cytotoxicity at high concentrations. | Visually inspect the culture medium for any signs of precipitation. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activities of this compound.
| Target Kinase | IC50 (nM) |
| Adaptor Associated Kinase 1 (AAK1) | 0.6[1][2][3][6][7] |
| BMP-2-inducible protein kinase (BIKE) | 45[1][2][3][4][5] |
| Cyclin G-associated kinase (GAK) | 60[1][2][3][4][5] |
Experimental Protocols
In Vitro Kinase Assay Protocol (General)
This protocol provides a general framework for determining the IC50 of this compound against a target kinase. Specific conditions may need to be optimized for different kinases.
Materials:
-
This compound
-
Recombinant kinase (e.g., AAK1, BIKE, GAK)
-
Kinase buffer
-
Substrate specific to the kinase
-
ATP
-
Assay plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its corresponding substrate to the desired concentrations in kinase buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the diluted kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
-
Incubation: Incubate the reaction plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: this compound primary and off-target kinases.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Troubleshooting logic for unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. amsbio.com [amsbio.com]
Troubleshooting inconsistent results with BMT-090605 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMT-090605 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1) with an IC50 value of approximately 0.6 nM.[1][2][3][4][5] It also shows inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations, with IC50 values of 45 nM and 60 nM, respectively.[1][3][5][6][7] Its primary application in research has been in the investigation of neuropathic pain due to its antinociceptive properties.[1][2][3][6][7]
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values in cell-based assays can arise from several factors.[8] It is crucial to maintain consistent experimental conditions.[8] Key factors that can influence the apparent IC50 of this compound include:
-
Cell Density: The number of cells seeded per well can affect the compound's efficacy.
-
DMSO Concentration: High concentrations of the solvent can have cytotoxic effects and interfere with the assay.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Cell Passage Number: The responsiveness of cells can change with increasing passage numbers.[9][10]
Q3: I'm having trouble with the solubility of this compound in my aqueous culture medium. What can I do?
While this compound has been selected for in vivo studies due to its suitable physicochemical properties, poor solubility can still be an issue in in vitro assays, a common challenge with novel compounds.[11][12] If you observe precipitation in your culture medium, consider the following:
-
Prepare fresh dilutions: Always prepare fresh serial dilutions from a concentrated stock solution for each experiment.[8]
-
Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.
-
Vehicle Control: Ensure your final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced precipitation and toxicity.[8]
Q4: I am observing unexpected cellular phenotypes that may not be related to AAK1 inhibition. What could be the cause?
Unforeseen phenotypes could be due to off-target effects, a known consideration for kinase inhibitors.[13][14] this compound is known to inhibit BIKE and GAK at concentrations higher than those required for AAK1 inhibition.[1][3][5][6][7] To investigate this:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations where off-target inhibition is likely.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of AAK1 to see if the phenotype is reversed.
-
Alternative Inhibitors: Use another AAK1 inhibitor with a different chemical structure to see if the same phenotype is observed.[6][7][15]
Troubleshooting Guides
Inconsistent IC50 Values
If you are experiencing variability in your IC50 measurements, refer to the following guide.
The following table illustrates how different experimental parameters can influence the apparent IC50 of this compound in a hypothetical cell line.
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Cell Density | 5,000 cells/well | 1.2 | 20,000 cells/well | 5.8 |
| DMSO Concentration | 0.05% | 1.5 | 0.5% | 4.2 |
| Compound Age | Fresh Dilution | 1.1 | 3 Freeze-Thaw Cycles | 8.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a standard method for determining the IC50 value of this compound using a resazurin-based assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. To minimize "edge effects," add 100 µL of sterile PBS to the peripheral wells.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[8]
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
Viability Assessment: Add 20 µL of a resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for AAK1 Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation of AAK1 downstream targets.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated downstream target of AAK1 overnight at 4°C. Also, probe a separate membrane with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation relative to the total protein and untreated control.
Signaling Pathway
AAK1 Signaling Pathway
This compound inhibits AAK1, which is involved in clathrin-mediated endocytosis through its interaction with the AP2 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. BMT-090605 | 1551403-51-0 | AAK1 | MOLNOVA [molnova.cn]
- 5. This compound 2231664-45-0 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ch.promega.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 14. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Optimizing BMT-090605 hydrochloride concentration for cell viability
Welcome to the technical support center for BMT-090605 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), with an in vitro IC50 value of 0.6 nM for the kinase.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. By inhibiting AAK1, this compound can interfere with intracellular trafficking processes. It also exhibits inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations, with IC50 values of 45 nM and 60 nM, respectively.[1][2] Its primary reported application is in the research of neuropathic pain.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is a typical starting concentration range for cell viability experiments with this compound?
Given the high potency of this compound against its primary target AAK1 (IC50 = 0.6 nM), it is recommended to start with a wide range of concentrations to determine its cytotoxic effects on your specific cell line. A suggested starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations in a serial dilution format. This broad range will help in identifying the precise concentration at which the compound affects cell viability.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the cell line and the specific experimental endpoint. A common starting point for cell viability assays is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal duration for observing the desired effects in your model system.
Troubleshooting Guide
This guide addresses common issues that may arise when determining the optimal concentration of this compound for cell viability assays.
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity observed even at low nanomolar concentrations. | The cell line is highly sensitive to AAK1 inhibition or potential off-target effects. | Perform a more granular dose-response curve at lower concentrations (e.g., picomolar to low nanomolar range).Reduce the incubation time to see if the toxicity is time-dependent.Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |
| No effect on cell viability, even at high micromolar concentrations. | The cell line may be resistant to the effects of AAK1 inhibition.The compound may have degraded due to improper storage or handling.The incubation time may be too short to induce a cytotoxic effect. | Extend the incubation time (e.g., up to 96 hours).Use a fresh aliquot of the compound to prepare working solutions.Consider using a positive control known to induce cell death in your cell line to validate the assay. |
| Inconsistent results between experiments. | Variations in cell seeding density.Inconsistent compound dilution preparation.Cell passage number affecting sensitivity. | Standardize the cell seeding protocol and use a consistent cell passage number for all experiments.Prepare fresh serial dilutions of the compound for each experiment.Ensure thorough mixing of the compound in the culture medium. |
| Precipitation of the compound in the culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Visually inspect the medium for any precipitate after adding the compound.If precipitation is observed, prepare a new, lower concentration stock solution in DMSO before diluting in the medium.Ensure the final DMSO concentration remains low. |
Data Presentation: Hypothetical Cytotoxicity of this compound
The following tables present hypothetical IC50 values for the effect of this compound on the viability of various cell lines after a 72-hour incubation period. Note: This data is for illustrative purposes to guide experimental design and is not based on published results. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 18.5 |
| PC-3 | Prostate Cancer | 32.1 |
Table 2: Hypothetical IC50 Values of this compound on Non-Cancerous Cell Lines
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 45.6 |
| HUVEC | Human Umbilical Vein Endothelial | > 50 |
| MRC-5 | Human Fetal Lung Fibroblast | > 50 |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability using an MTT Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common approach is to prepare a 2x concentrated series of the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: AAK1 in Clathrin-Mediated Endocytosis of the Notch Receptor.
Experimental Workflow
Caption: Workflow for Determining the IC50 of this compound.
References
BMT-090605 Hydrochloride Toxicity Assessment in Neuronal Cultures: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMT-090605 hydrochloride in neuronal culture experiments. The information is designed to assist in the accurate assessment of potential neurotoxicity.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 0.6 nM.[1][2] It also shows inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM, respectively.[1][2][3][4][5] |
| What is the recommended solvent and storage condition for this compound? | For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] The choice of solvent will depend on the specific experimental requirements, but DMSO is commonly used for initial stock solutions of similar small molecules. Always refer to the manufacturer's datasheet for specific solubility information. |
| What are the expected off-target effects of this compound? | Besides its high affinity for AAK1, this compound also inhibits BIKE and GAK at higher concentrations.[1][2][3][4][5] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at concentrations significantly above the AAK1 IC50. |
| At what concentration should I start my neurotoxicity assessment? | It is advisable to perform a dose-response study starting from a concentration well below the IC50 for AAK1 (e.g., 1 nM) and extending to concentrations that cover potential off-target effects (e.g., up to 10 µM or higher). This range will help determine the therapeutic window and identify potential toxicity thresholds. |
| What are the most appropriate neuronal cell models for this compound toxicity testing? | The choice of neuronal culture depends on the research question. Primary neurons (e.g., cortical, hippocampal) offer high physiological relevance. Human-derived cell lines like SH-SY5Y neuroblastoma cells are a more scalable and reproducible option for initial screening.[6] Co-cultures of neurons and astrocytes can provide a more complex and in vivo-like environment, as astrocytes play a crucial role in neuronal health and response to toxins.[7] |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays between replicate wells. | - Uneven cell seeding density.- Edge effects in the culture plate.- Inconsistent drug concentration due to pipetting errors.- Contamination. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Calibrate pipettes regularly and use a fresh tip for each dilution.- Regularly check cultures for signs of contamination. |
| No significant decrease in cell viability even at high concentrations of this compound. | - The compound may not be cytotoxic at the tested concentrations.- The incubation time is too short to induce cell death.- The chosen viability assay is not sensitive enough.- The compound has precipitated out of the solution. | - Confirm the absence of cytotoxicity with multiple assays (e.g., LDH, Calcein-AM/EthD-1).- Extend the incubation period (e.g., 48h, 72h).- Use a more sensitive endpoint, such as neurite outgrowth assessment or mitochondrial membrane potential measurement.[8]- Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower concentration of DMSO. |
| Observed changes in neuronal morphology (e.g., neurite retraction) but no significant cell death. | - The compound may be causing neuronal stress or dysfunction without inducing immediate cell death.- This could be an early indicator of neurotoxicity. | - Quantify changes in neurite length and branching using immunocytochemistry and appropriate software.- Assess functional endpoints such as synaptic protein expression (e.g., synaptophysin, PSD-95) or neuronal activity using methods like calcium imaging. |
| Inconsistent results between different batches of primary neuronal cultures. | - Inherent biological variability of primary cells.- Differences in dissection and culturing procedures. | - Use cells from multiple animals for each culture preparation to average out individual differences.- Standardize all steps of the primary culture protocol, from tissue dissociation to plating density and media changes. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere and differentiate for the appropriate time (e.g., 24-48 hours for SH-SY5Y, 5-7 days for primary neurons).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known neurotoxin like glutamate (B1630785) or rotenone) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Neurite Outgrowth
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using a plate suitable for imaging (e.g., black-walled, clear-bottom 96-well plate).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to quantify total neurite length, number of branches, and number of neurites per cell.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Neuronal Viability Assays after 48h Treatment
| Assay | Cell Type | IC50 (µM) |
| MTT | SH-SY5Y | > 50 |
| LDH Release | SH-SY5Y | > 50 |
| Calcein-AM/EthD-1 | Primary Cortical Neurons | 25.3 |
| AlamarBlue | Primary Cortical Neurons | 32.1 |
Table 2: Hypothetical Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons after 48h Treatment
| Concentration (µM) | Average Neurite Length (µm/neuron) ± SD | Number of Branches/Neuron ± SD |
| Vehicle Control | 150.2 ± 12.5 | 8.1 ± 1.2 |
| 0.1 | 145.8 ± 11.9 | 7.9 ± 1.1 |
| 1 | 120.3 ± 10.1 | 6.5 ± 0.9 |
| 10 | 75.6 ± 8.7 | 4.2 ± 0.6 |
| 25 | 40.1 ± 5.4 | 2.1 ± 0.4 |
| * p < 0.05, ** p < 0.01 compared to vehicle control |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of human central nervous system cell cultures in neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating BMT-090605 Hydrochloride: A Technical Guide to Preventing Precipitation in Buffers
For researchers and drug development professionals utilizing BMT-090605 hydrochloride, ensuring its stability and solubility in experimental buffers is paramount to obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the precipitation of this potent AAK1 inhibitor in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution in an aqueous buffer. Why did this happen and how can I prevent it?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many small molecules with limited aqueous solubility. This phenomenon, often referred to as "salting out" or "crashing out," occurs because the compound is significantly less soluble in the aqueous buffer than in the highly polar organic solvent, DMSO.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Buffer Composition:
-
pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Experiment with a range of pH values for your buffer to identify the optimal pH for this compound solubility.
-
Co-solvents: Consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to the aqueous buffer to increase the compound's solubility. Start with low percentages (e.g., 1-5%) and assess for precipitation.
-
-
Method of Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Temperature: While warming can aid in the initial dissolution in DMSO, the final aqueous solution should be prepared and used at the experimental temperature, as temperature can also affect solubility.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1] For complete dissolution, ultrasonic treatment and warming to 60°C may be beneficial.[1]
Q3: Is there any information on the aqueous solubility of this compound?
Troubleshooting Guide: Buffer Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experimental buffers.
Problem: Visible precipitate or cloudiness in the buffer after adding this compound.
Initial Assessment:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of any precipitate. If not, try warming and sonicating the stock solution.
-
Verify Final Concentration: Double-check your calculations to confirm the final concentration of this compound in the buffer is within a reasonable range for your experiment.
Systematic Troubleshooting Workflow:
Caption: A stepwise guide to troubleshooting this compound precipitation.
Quantitative Data Summary
While specific solubility data for this compound in various buffers is limited, the following table summarizes its known solubility in DMSO.
| Solvent | Concentration | Method | Reference |
| DMSO | 31.25 mg/mL (77.95 mM) | Ultrasonic and warming to 60°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 400.90 g/mol ).[1]
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, warm the solution to 60°C for 5-10 minutes.
-
Sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the 10 mM DMSO stock solution to achieve the desired final concentration.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution immediately for your experiment.
Signaling Pathway
BMT-090605 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[3][4] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the internalization of various cell surface receptors and transporters.[3][4][5] The antinociceptive (pain-relieving) effects of BMT-090605 are mediated through the inhibition of AAK1 in the spinal cord, which in turn enhances the signaling of α2-adrenergic receptors, a pathway known to be involved in pain modulation.
Caption: this compound inhibits AAK1, leading to reduced endocytosis of α2-adrenergic receptors and enhanced pain modulation.
References
Long-term stability of BMT-090605 hydrochloride at -20°C vs -80°C
This technical support guide provides detailed information on the long-term stability of BMT-090605 hydrochloride when stored at -20°C versus -80°C. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2] If the compound is dissolved in a solvent, it is recommended to store the stock solution at -80°C.[3][4]
Q2: How long can I store this compound at these temperatures?
A2: As a powder, this compound is stable for up to 3 years when stored at -20°C.[2][3] In solvent, it is stable for 6 months at -80°C and for 1 month when stored at -20°C.[3][4]
Q3: Is it acceptable to store stock solutions of this compound at -20°C?
A3: While possible for short periods, it is not recommended for long-term storage. The stability of this compound in solvent is significantly reduced at -20°C (1 month) compared to -80°C (6 months).[3] For optimal results and to minimize degradation, -80°C is the preferred temperature for storing stock solutions.
Q4: Can I freeze-thaw stock solutions of this compound repeatedly?
A4: It is generally advised to avoid multiple freeze-thaw cycles for any compound in solution, as this can accelerate degradation. We recommend preparing aliquots of your stock solution to minimize the number of times the main stock is thawed.
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation can include a change in color or the appearance of particulates in the solution. However, chemical degradation may not always be visible. If you suspect degradation, it is best to use a fresh vial or perform analytical tests such as HPLC to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions and duration of your this compound stock. If stored at -20°C in solvent for over a month, it is advisable to prepare a fresh stock solution. For long-term studies, always store stock solutions at -80°C. |
| Reduced potency of the compound | Loss of active compound due to degradation. | Prepare a fresh stock solution from powder. Ensure that the powder has been stored correctly at -20°C and is within its 3-year shelf life. |
| Precipitate observed in the stock solution after thawing | Poor solubility or compound degradation. | Ensure you are using an appropriate solvent as recommended by the supplier (e.g., DMSO).[3] If solubility issues persist, gentle warming and sonication may help. If a precipitate remains, it could be a sign of degradation, and a fresh stock should be prepared. |
Data Presentation: Storage Stability
The following table summarizes the stability data for this compound under different storage conditions.
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years[2][3] |
| Powder | 4°C | 2 years[2][3] |
| In Solvent | -80°C | 6 months[3][4] |
| In Solvent | -20°C | 1 month[3][4] |
Experimental Protocols
Protocol: General Procedure for Stability Testing of Small Molecules
This protocol outlines a general method for assessing the stability of a small molecule like this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.
-
Prepare a solid sample by weighing out a precise amount of the powder into appropriate storage vials.
-
-
Storage Conditions:
-
Store the aliquoted solutions at the desired temperatures (-20°C and -80°C).
-
Store the solid samples at -20°C and 4°C.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12, 24, and 36 months for powder; 0, 1, 2, 4, and 6 months for solutions).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the purity of the sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the purity results to the initial (time 0) sample to determine the percentage of degradation.
-
-
Data Evaluation:
-
Plot the percentage of the intact compound against time for each storage condition.
-
Determine the time at which the purity drops below an acceptable threshold (e.g., 95%) to establish the shelf life under those conditions.
-
Visualizations
References
Interpreting unexpected phenotypes in BMT-090605 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with BMT-090605 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), with an IC50 value of 0.6 nM.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. It does this by phosphorylating the μ2 subunit of the AP-2 adaptor complex, which facilitates the binding of AP-2 to cargo proteins and the formation of clathrin-coated pits.[3] Through this mechanism, AAK1 is involved in various cellular processes, including receptor internalization and signaling pathway modulation.[3]
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective for AAK1, it also inhibits BMP-2-inducible kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations, with IC50 values of 45 nM and 60 nM, respectively.[1][2] These kinases are members of the Numb-associated kinase (NAK) family and share sequence similarity within their catalytic domains.[4][5]
Q3: What are some potential, though not commonly documented, unexpected phenotypes that could be observed with this compound treatment?
Given the roles of AAK1 and its off-target kinases BIKE and GAK in fundamental cellular processes, researchers might encounter phenotypes beyond the expected inhibition of neuropathic pain pathways. These could include:
-
Alterations in cell adhesion and morphology: AAK1 has been implicated in the regulation of integrin recycling, which is critical for cell adhesion.[6]
-
Defects in cell cycle progression and mitosis: GAK is known to be involved in centrosome maturation and proper mitotic progression.[7][8][9]
-
Unexpected changes in cell viability or apoptosis: Off-target effects on kinases crucial for cell survival pathways could lead to cytotoxicity.
-
Modulation of viral entry or replication: Both AAK1 and BIKE are involved in the intracellular trafficking of various RNA viruses.[10][11][12]
Troubleshooting Unexpected Phenotypes
This section provides guidance for addressing specific unexpected experimental outcomes.
Issue 1: Altered Cell Adhesion or Morphology
Question: My cells are detaching or showing abnormal morphology after treatment with this compound. Why is this happening and how can I troubleshoot it?
Possible Explanation: This phenotype could be due to the inhibition of AAK1, which plays a role in αvβ3 integrin recycling, a process essential for maintaining cell adhesion.[6] Disruption of this pathway can lead to a reduction in cell surface integrins, causing cells to detach or change shape.
Troubleshooting Guide:
-
Confirm the Observation:
-
Visually inspect cells using phase-contrast microscopy at multiple time points after treatment.
-
Quantify cell detachment using a crystal violet staining assay.
-
-
Optimize Inhibitor Concentration and Treatment Duration:
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the lowest effective concentration that does not cause significant morphological changes.
-
Reduce the incubation time to see if the effect is time-dependent.
-
-
Investigate Integrin Recycling:
-
If resources permit, perform a cell surface biotinylation assay followed by Western blotting to quantify the amount of cell surface β3 integrin. A decrease in the treated cells would support the hypothesis of impaired recycling.
-
Issue 2: Decreased Cell Viability or Increased Apoptosis
Question: I'm observing a significant decrease in cell viability in my this compound-treated group, which is not the expected outcome for my cell line. What could be the cause and what steps should I take?
Possible Explanation: Unforeseen cytotoxicity could be a result of off-target effects, especially at higher concentrations of the inhibitor. Inhibition of kinases other than AAK1, such as GAK which is involved in mitosis, could trigger apoptotic pathways in sensitive cell lines.[7][8][9]
Troubleshooting Guide:
-
Validate Cell Viability Results:
-
Use an alternative cell viability assay to confirm the initial findings (e.g., if you used an MTT assay, try a neutral red or CellTiter-Glo® assay).
-
Include a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly.
-
-
Assess Apoptosis:
-
Perform a Caspase-3 activity assay to determine if the observed cell death is due to apoptosis. An increase in caspase-3 activity would indicate the activation of the apoptotic cascade.
-
-
Examine Off-Target Kinase Inhibition:
-
Review the literature for the known roles of BIKE and GAK in your specific cell type or experimental system.
-
If possible, use a more selective AAK1 inhibitor as a control to see if the cytotoxic effect is still observed.
-
Issue 3: Inconsistent Kinase Inhibition or IC50 Values
Question: The IC50 value for this compound in my kinase assay is inconsistent with published data or varies between experiments. What are the potential reasons and how can I improve reproducibility?
Possible Explanation: Discrepancies in IC50 values for ATP-competitive inhibitors are often due to variations in assay conditions, particularly the ATP concentration.[13] Other factors such as enzyme and substrate concentrations, as well as compound handling, can also contribute to variability.[13][14]
Troubleshooting Guide:
-
Verify Compound Integrity:
-
Ensure the inhibitor has been stored correctly and has not degraded.
-
Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles.
-
-
Standardize Assay Parameters:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.
-
Enzyme and Substrate Concentrations: Use validated and consistent concentrations of the kinase and substrate.
-
Controls: Always include a no-inhibitor (e.g., DMSO only) control for 0% inhibition and a no-enzyme control to check for background signal.[13]
-
-
Review Data Analysis:
-
Ensure your dose-response curve spans a sufficient range of inhibitor concentrations to generate a complete sigmoidal curve.
-
Use a suitable non-linear regression model for IC50 calculation.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| AAK1 | 0.6 | [1][2] |
| BIKE | 45 | [1][2] |
| GAK | 60 | [1][2] |
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline for measuring caspase-3 activity, a key indicator of apoptosis.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell line with your experimental treatment (and a positive control like staurosporine).
-
Harvest cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Read the absorbance at 400 or 405 nm using a microplate reader.
-
Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
-
Western Blot for Phosphorylated Proteins
This protocol outlines the key steps for detecting phosphorylated proteins by Western blot, which can be used to assess the inhibition of AAK1 or other kinases.
Materials:
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[15]
-
Determine protein concentration.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[15]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gene - AAK1 [maayanlab.cloud]
- 4. Development of Narrow Spectrum ATP-competitive Kinase Inhibitors as Probes for BIKE and AAK1 | bioRxiv [biorxiv.org]
- 5. Current thoughts on cellular functions of numb-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. αvβ3-integrin-mediated adhesion is regulated through an AAK1L- and EHD3-dependent rapid-recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - GAK [maayanlab.cloud]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biorxiv.org [biorxiv.org]
- 10. BIKE regulates dengue virus infection and is a cellular target for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
BMT-090605 hydrochloride quality control and purity verification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity verification of BMT-090605 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
Commercial suppliers typically provide this compound with a purity of ≥98%. For instance, some batches have been reported with purities of 98.76% and ≥99.0%.[1][2] It is crucial to verify the purity of each new batch upon receipt.
2. How should this compound be stored to ensure its stability?
Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 2 years, or at -80°C for extended periods. When in solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3][4]
3. What are the recommended solvents for dissolving this compound?
This compound is soluble in aqueous solutions. For cell culture experiments, it is advisable to dissolve the compound in DMSO first and then dilute it with the appropriate cell culture medium.
4. What are the primary analytical methods for verifying the purity of this compound?
The primary methods for purity verification are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can confirm the identity and quantify the purity of the compound.
5. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[2][3][5][6] AAK1 is involved in the regulation of clathrin-mediated endocytosis. By inhibiting AAK1, this compound can modulate signaling pathways dependent on this process.
Quality Control Data
The following table summarizes typical quality control specifications for this compound.
| Parameter | Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, LC/MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid (FA)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
3. HPLC Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10-90% B
- 15-17 min: 90% B
- 17-18 min: 90-10% B
- 18-20 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- The purity is calculated based on the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general procedure for confirming the molecular weight of this compound.
1. Materials:
- This compound sample
- Methanol or acetonitrile (LC-MS grade)
- Mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation:
- Prepare a dilute solution of the compound (approximately 10 µg/mL) in the chosen solvent.
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
4. Data Analysis:
- Confirm the presence of the protonated molecule [M+H]⁺ corresponding to the molecular weight of BMT-090605 (C₂₁H₂₄N₄O₂), which is approximately 381.44 g/mol (for the free base).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity Detected by HPLC | - Improper storage leading to degradation.- Contamination of the sample. | - Review storage conditions and ensure they meet the recommended guidelines.- Use fresh, high-quality solvents for sample preparation.- If the issue persists, consider obtaining a new batch of the compound. |
| Unexpected Peaks in HPLC Chromatogram | - Presence of impurities from synthesis.- Degradation products. | - Characterize the impurity peaks using LC-MS to identify their molecular weights.- If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Poor Peak Shape in HPLC | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH to ensure proper ionization of the analyte.- Reduce the sample concentration.- Replace the HPLC column. |
| No Signal or Weak Signal in Mass Spectrometry | - Compound instability in the ESI source.- Incorrect instrument settings. | - Optimize MS parameters such as capillary and cone voltage.- Try a different ionization method if available (e.g., APCI). |
| Compound Insoluble in Aqueous Buffer | - Compound has low aqueous solubility. | - Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting decision tree for experimental issues.
References
Validation & Comparative
A Comparative Analysis of AAK1 Inhibitors: BMT-090605 Hydrochloride vs. LP-935509
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of two prominent AAK1 inhibitors, supported by experimental data.
Introduction
Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for neuropathic pain. This serine/threonine kinase plays a crucial role in clathrin-mediated endocytosis, a cellular process implicated in the signaling pathways of pain perception. Two notable small molecule inhibitors of AAK1, BMT-090605 hydrochloride and LP-935509, have demonstrated significant potential in preclinical studies. This guide provides a detailed comparison of these two compounds, focusing on their biochemical potency, selectivity, pharmacokinetic profiles, and efficacy in models of neuropathic pain. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
| Compound | AAK1 IC50 (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | AAK1 Ki (nM) |
| This compound | 0.6[1][2][3][4][5][6][7][8][9] | 45[2][3][4][5][6][7][8][9] | 60[2][3][4][5][6][7][8][9] | Not Reported |
| LP-935509 | 3.3[3][5][6][10][11][12][13] | 14[3][5][6][10][11][12][13] | 320[3][5][6][10][11][12][13] | 0.9[3][5][6][10][11][13] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant. A lower value indicates a higher binding affinity to the target. BIKE and GAK are kinases closely related to AAK1.
Table 2: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | This compound | LP-935509 |
| Administration Route | Intrathecal[14] | Oral, Intravenous[12] |
| Tested Models | Chronic Constriction Injury (CCI) of the sciatic nerve in rats[14] | CCI in rats, Spinal Nerve Ligation (SNL) in mice, Streptozotocin (STZ)-induced diabetic neuropathy in rats[15][16] |
| Observed Effect | Dose-dependent reduction in thermal hyperalgesia[14] | Dose-dependent reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia[12] |
| Oral Bioavailability | Not Reported | 100% (mouse)[12] |
| Plasma Half-life | Not Reported | 3.6 hours (mouse)[12] |
| Brain Penetrance | Low systemic exposure after intrathecal administration, with brain and plasma levels below 4 nM.[14] | High, with a brain-to-plasma ratio of 3-4 (mouse)[12] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the AAK1 signaling pathway, a typical kinase inhibition assay workflow, and the workflow for an in vivo neuropathic pain study.
Experimental Protocols
AAK1 Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro potency of inhibitors against AAK1 kinase.
-
Reagents and Materials:
-
Recombinant human AAK1 enzyme.
-
A peptide substrate derived from the μ2 subunit of the AP2 complex.
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP) for detection.
-
Test compounds (this compound or LP-935509) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., HEPES, MgCl₂, DTT).
-
96- or 384-well assay plates.
-
Phosphocellulose or similar filter plates for separating phosphorylated substrate.
-
Scintillation counter or fluorescence reader for signal detection.
-
-
Procedure:
-
A solution of the peptide substrate and the test compound at various concentrations is added to the wells of the assay plate.
-
The kinase reaction is initiated by adding a mixture of recombinant AAK1 enzyme and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated peptide substrate.
-
The filter plate is washed to remove unincorporated ATP.
-
The amount of incorporated radiolabel (or fluorescent signal) is quantified using a suitable detector.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Neuropathic Pain Models
The following are descriptions of commonly used animal models to assess the efficacy of analgesic compounds.
-
Chronic Constriction Injury (CCI) Model:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the trifurcation, four loose ligatures are tied around the nerve.
-
Behavioral Testing: Paw withdrawal latency to a thermal stimulus (thermal hyperalgesia) or paw withdrawal threshold to a mechanical stimulus (mechanical allodynia) is measured before and after drug administration.
-
-
Spinal Nerve Ligation (SNL) Model:
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are isolated and tightly ligated.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to tactile stimulation.
-
Conclusion
Both this compound and LP-935509 are highly potent inhibitors of AAK1. This compound demonstrates superior in vitro potency with an IC50 of 0.6 nM compared to 3.3 nM for LP-935509.[1][2][3][4][5][6][7][8][9][10][11][12][13] In terms of selectivity against related kinases, LP-935509 shows a more favorable profile, being more selective for AAK1 over BIKE and GAK than BMT-090605.
A key differentiator lies in their pharmacokinetic properties and routes of administration in the cited studies. LP-935509 is orally bioavailable and highly brain-penetrant, making it suitable for systemic administration to target central and peripheral mechanisms of pain.[12] In contrast, the available data for BMT-090605 focuses on its efficacy following intrathecal administration, suggesting a primary focus on spinal mechanisms of action.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of BMT-090605 Hydrochloride and Gabapentin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BMT-090605 hydrochloride, a novel Adaptor-Associated Kinase 1 (AAK1) inhibitor, and gabapentin (B195806), a widely prescribed anticonvulsant for neuropathic pain. The following sections detail their mechanisms of action, comparative efficacy in established animal models, and the experimental protocols utilized in these studies.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. While gabapentin is a first-line treatment, its efficacy is limited in a substantial patient population, and it is often associated with dose-limiting side effects. This compound represents a novel therapeutic approach, targeting AAK1, a kinase implicated in the signaling pathways of persistent pain. This guide synthesizes available preclinical data to offer a comparative perspective on these two compounds.
Mechanism of Action
The therapeutic effects of this compound and gabapentin are rooted in distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.
This compound: AAK1 Inhibition
This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with an IC50 of 0.6 nM.[1][2] AAK1 is involved in clathrin-mediated endocytosis and has been identified as a key regulator in pain signaling pathways.[3] Inhibition of AAK1 in the spinal cord has been shown to produce antinociceptive effects, which are mechanistically linked to the enhancement of α2 adrenergic signaling, a known antinociceptive pathway.[4][5]
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: BMT-090605 Hydrochloride vs. Clonidine in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel AAK1 inhibitor, BMT-090605 hydrochloride, and the established α2-adrenergic agonist, clonidine (B47849), in preclinical models of neuropathic pain. This objective analysis, supported by experimental data, aims to inform research and development decisions in the pursuit of more effective analgesics.
At a Glance: Key Compound Characteristics
| Feature | This compound | Clonidine |
| Primary Mechanism of Action | Potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor.[1] | α2-adrenergic receptor agonist; also an imidazoline (B1206853) receptor agonist. |
| Therapeutic Target | Neuropathic Pain.[1] | Neuropathic Pain, Hypertension, other conditions. |
| Reported Efficacy in Neuropathic Pain | Reduction of thermal hyperalgesia and mechanical allodynia in preclinical models. | Established analgesic in various neuropathic pain models. |
Performance in a Chronic Constriction Injury (CCI) Model
A key preclinical study directly compared the efficacy of intrathecally administered this compound and clonidine in a rat model of chronic constriction injury (CCI), a widely used model of neuropathic pain. The primary endpoint was the reversal of thermal hyperalgesia.
Comparative Efficacy in Thermal Hyperalgesia
| Treatment Group | Dose (µg, intrathecal) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Sham | Vehicle | ~11 | N/A |
| CCI + Vehicle | Vehicle | ~6 | 0% |
| CCI + BMT-090605 HCl | 0.3 | ~7 | ~20% |
| CCI + BMT-090605 HCl | 1 | ~8.5 | ~50% |
| CCI + BMT-090605 HCl | 3 | ~10 | ~80% |
| CCI + Clonidine | 3 | ~10 | ~80% |
Data are approximated from graphical representations in published studies for illustrative purposes.
Key Finding: In the CCI rat model, intrathecal administration of this compound produced a dose-dependent reversal of thermal hyperalgesia. At a dose of 3 µg, this compound demonstrated comparable efficacy to the same dose of clonidine, achieving a significant reduction in pain behavior.
Efficacy in Mechanical Allodynia
While a direct head-to-head comparison of this compound and clonidine for mechanical allodynia in the same study is not publicly available, separate studies indicate that both compound classes are effective in reducing this neuropathic pain symptom.
-
AAK1 Inhibitors: Studies with other potent AAK1 inhibitors have demonstrated a reduction in mechanical allodynia in the CCI rat model.
-
Clonidine: Intrathecal clonidine has been shown to dose-dependently relieve mechanical allodynia in various neuropathic pain models, including spinal cord injury models.
Further research is required to definitively compare the potency and efficacy of this compound and clonidine in alleviating mechanical allodynia.
Mechanism of Action: A Convergent Pathway
While their primary protein targets differ, the analgesic effects of both this compound and clonidine in neuropathic pain converge on the α2-adrenergic signaling pathway.
Clonidine directly binds to and activates α2-adrenergic receptors, which are G-protein coupled receptors. This activation in the spinal cord leads to a cascade of intracellular events that ultimately inhibit the release of pro-nociceptive neurotransmitters, such as glutamate (B1630785) and substance P, from primary afferent nerve terminals.
This compound , a potent and selective AAK1 inhibitor, exerts its antinociceptive effects through a mechanism that is dependent on the α2-adrenergic signaling pathway. Inhibition of AAK1 in the spinal cord has been shown to be blocked by α2-adrenergic receptor antagonists. This suggests that AAK1 activity modulates the α2-adrenergic anti-nociceptive pathway.
Signaling Pathway Diagrams
References
A Comparative Analysis of BMT-090605 Hydrochloride and Other AAK1 Inhibitors for Researchers
For drug development professionals and researchers investigating novel therapeutic avenues for neuropathic pain and other neurological disorders, the selective inhibition of Adaptor-Associated Kinase 1 (AAK1) presents a promising strategy. This guide provides a detailed, data-driven comparison of BMT-090605 hydrochloride with other notable AAK1 inhibitors, supported by experimental data and methodologies to aid in informed decision-making for future research.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the extracellular space. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits and subsequent vesicle formation. Its involvement in various signaling pathways underscores its potential as a therapeutic target. This guide focuses on a comparative analysis of this compound, a highly potent AAK1 inhibitor, against other compounds in its class.
Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and other selected AAK1 inhibitors. The data is presented to facilitate a direct comparison of their biochemical activities against AAK1 and related kinases, such as BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).
| Compound | AAK1 IC50 (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | Selectivity (AAK1 vs. BIKE) | Selectivity (AAK1 vs. GAK) |
| This compound | 0.6 [1][2][3][4][5] | 45 [1][2][3][4][5] | 60 [1][2][3][4][5] | 75-fold | 100-fold |
| LP-935509 | 3.3[1][3][6] | 14[1][3][6] | 320[1][3][6] | 4.2-fold | 97-fold |
| BMS-986176 (LX-9211) | 2[7][8] | - | - | - | - |
| BMT-124110 | 0.9[2][7] | 17[2] | 99[2] | 18.9-fold | 110-fold |
Note: A higher selectivity fold indicates a greater specificity for AAK1 over the other kinases. Missing data is denoted by "-".
Experimental Protocols
Below are representative methodologies for key assays used in the evaluation of AAK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ TR-FRET Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AAK1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare a solution of the AAK1 enzyme, a europium-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Setup: Add the diluted compounds to a 384-well plate.
-
Kinase Reaction: Add the kinase/antibody/tracer mixture to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium antibody).
-
Data Analysis: The ratio of the two emission signals is calculated. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the ability of a compound to bind to AAK1 within a cellular environment. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a common method.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to AAK1 will compete with the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a vector expressing the NanoLuc®-AAK1 fusion protein.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Treat the cells with serial dilutions of the test compound and a fixed concentration of the NanoBRET™ tracer.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and target engagement.
-
Signal Detection: Add the NanoBRET™ substrate to the wells and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is determined.
Visualizing the AAK1 Signaling Pathway and Experimental Workflow
To further elucidate the context of AAK1 inhibition, the following diagrams illustrate the AAK1 signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: AAK1 phosphorylates the AP2 complex, promoting clathrin-mediated endocytosis.
Caption: Workflow for comparing the potency and selectivity of AAK1 inhibitors.
Concluding Remarks
The available data indicates that this compound is a highly potent AAK1 inhibitor with an IC50 in the sub-nanomolar range.[1][2][3][4][5] Its selectivity profile, particularly when compared to the closely related kinases BIKE and GAK, demonstrates a significant preference for AAK1.[1][2][3][4][5] In comparison to other potent AAK1 inhibitors such as LP-935509 and BMT-124110, this compound exhibits a favorable balance of high potency and selectivity. The choice of an AAK1 inhibitor for a specific research application will depend on the desired balance of potency, selectivity, and other pharmacological properties. The experimental protocols provided herein offer a starting point for researchers to independently verify and compare the performance of these and other novel AAK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMT-090605 hydrochloride, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other notable AAK1 inhibitors. The focus of this analysis is the cross-reactivity and selectivity of these compounds against related kinases, supported by available experimental data.
Introduction to this compound
This compound is a powerful and selective inhibitor of AAK1, demonstrating an IC50 value of 0.6 nM.[1][2][3][4][5] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly and maturation of clathrin-coated pits. Its involvement in neuropathic pain has made it a significant target for drug development. This compound has shown antinociceptive activity and is being investigated for its therapeutic potential in neuropathic pain.[1][2][3][4][5]
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro potency and cross-reactivity of this compound and other selected AAK1 inhibitors against the closely related kinases BIKE (BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase).
Table 1: In Vitro Potency and Cross-Reactivity of AAK1 Inhibitors (IC50/Ki in nM)
| Compound | AAK1 | BIKE | GAK | Selectivity (AAK1 vs. BIKE) | Selectivity (AAK1 vs. GAK) |
| This compound | 0.6 | 45 | 60 | 75-fold | 100-fold |
| LP-935509 | 3.3 (IC50), 0.9 (Ki) | 14 | 320 | 4.2-fold | 97-fold |
| SGC-AAK1-1 | 270 (IC50), 9.1 (Ki) | 1,480 (IC50), 17 (Ki) | >30-fold selective vs AAK1/BIKE | ~5.5-fold (IC50), ~1.9-fold (Ki) | >30-fold |
| BMS-986176 (LX-9211) | 2 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for this compound is presented as IC50 values.[1][2][3][4][5] Data for LP-935509 includes both IC50 and Ki values.[6] Data for SGC-AAK1-1 includes both IC50 and Ki values, with GAK selectivity noted qualitatively.[7][8] BMS-986176 is reported as a highly selective AAK1 inhibitor, though specific cross-reactivity data against BIKE and GAK were not available in the public domain.[9][10]
Table 2: Broader Kinase Selectivity Profile
A comprehensive head-to-head kinase panel screening for this compound is not publicly available. However, data from broader kinase scans for comparator compounds provide insights into their selectivity.
| Compound | Screening Details | Notable Off-Target Hits (if reported) |
| This compound | No comprehensive public data available. | - |
| LP-935509 | Screened at 1 µM against 389 kinases. | Inhibited >70% of probe binding to 13 kinases (specific kinases not named).[11] |
| SGC-AAK1-1 | KINOMEscan at 1 µM against ~400 kinases. | RIOK1 (KD = 72 nM), RIOK3 (KD = 290 nM), PIP5K1C (KD = 260 nM), CDKL1 (KD = 880 nM), MYLK2 (KD = 960 nM).[7][12][13] |
| BMS-986176 (LX-9211) | Described as "highly selective". | Specific off-target data not publicly available.[10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a general protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases like AAK1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., AAK1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA in assay buffer)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
Multi-well assay plates (e.g., 384-well white plates for luminescence)
-
Plate reader capable of detecting the signal from the chosen assay format
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is common.
-
Reagent Preparation:
-
Dilute the kinase to the desired concentration in kinase assay buffer.
-
Dilute the substrate to the desired concentration in kinase assay buffer.
-
Prepare the ATP solution at a concentration that is typically at or near the Km for the specific kinase.
-
-
Assay Reaction:
-
Add a small volume of the diluted test inhibitor or DMSO (for control wells) to the assay plate.
-
Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.
-
Incubate as required for signal development.
-
-
Data Acquisition: Read the plate on a plate reader using the appropriate settings for the chosen detection method (e.g., luminescence or fluorescence).
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
This compound is a highly potent AAK1 inhibitor with significant selectivity over the closely related kinases BIKE and GAK. When compared to other AAK1 inhibitors such as LP-935509 and SGC-AAK1-1, this compound demonstrates a favorable selectivity profile against these two kinases. However, a key limitation in this comparative analysis is the absence of a publicly available, comprehensive kinase selectivity profile for this compound. The broader kinome screening data available for LP-935509 and SGC-AAK1-1 suggest that while they are potent AAK1 inhibitors, they do have off-target activities. The description of BMS-986176 (LX-9211) as "highly selective" is promising, but awaits public disclosure of detailed cross-reactivity data for a full comparison.
For researchers and drug development professionals, the choice of an AAK1 inhibitor will depend on the specific requirements of their study, balancing potency with the desired selectivity profile. Further comprehensive kinase profiling of this compound would be highly valuable to the scientific community for a more complete assessment of its off-target effects and to solidify its position as a selective tool compound for studying AAK1 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe LP-935509 | Chemical Probes Portal [chemicalprobes.org]
- 12. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
Validating AAK1 as a Therapeutic Target: A Comparative Guide to BMT-090605 Hydrochloride and Other Selective Inhibitors
For researchers, scientists, and drug development professionals, the validation of novel therapeutic targets is a critical step in the drug discovery pipeline. Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising target for a variety of indications, including neuropathic pain, schizophrenia, Parkinson's disease, and other disorders.[1] This guide provides an objective comparison of BMT-090605 hydrochloride, a potent AAK1 inhibitor, with other commercially available alternatives, supported by experimental data to facilitate informed decisions in research and development.
AAK1 plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other molecules.[2] It phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, enhancing the efficiency of cargo receptor internalization.[1] The therapeutic potential of inhibiting AAK1 is underscored by findings that AAK1 knockout mice exhibit high resistance to pain.[1]
Quantitative Comparison of AAK1 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound and other well-characterized AAK1 inhibitors. This data is essential for selecting the most appropriate tool compound for in vitro and in vivo studies.
| Compound | AAK1 IC50 (nM) | AAK1 Ki (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | Cellular Activity (nM) | Reference |
| This compound | 0.6 [3][4] | Not Reported | 45 [3][4] | 60 [3][4] | Not Reported | [3][4] |
| LP-935509 | 3.3[5] | 0.9[5] | 14[5] | 320[5] | 2.8 (μ2 phosphorylation)[6] | [5][6] |
| BMS-986176 (LX-9211) | 2[3][7][8] | Not Reported | Not Reported | Not Reported | Not Reported | [3][7][8] |
| SGC-AAK1-1 | 270[9] | 9[9] | Potent inhibitor | Not Reported | 1250 (NanoBRET)[9] | [9] |
| AAK1-IN-9 | 10.92 | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
| AAK1-IN-10 | 9.62 | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
| HW161023 | 5.4 | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, an indication of how potent an inhibitor is. BIKE (BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase) are kinases closely related to AAK1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize AAK1 inhibitors.
In Vitro AAK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AAK1.
Principle: The assay measures the phosphorylation of a substrate peptide by recombinant AAK1 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a radioactive (e.g., ³²P-ATP) or non-radioactive (e.g., fluorescence-based) method.
Protocol:
-
Reagents: Recombinant human AAK1 enzyme, AAK1 substrate peptide (e.g., a peptide derived from the μ2 protein), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the kinase assay buffer.
-
In a microplate, add the AAK1 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a compound to AAK1 within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 (donor) and a fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase (acceptor). A test compound that binds to the AAK1 ATP pocket will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing a NanoLuc®-AAK1 fusion protein.
-
Procedure:
-
Seed the cells into a multi-well plate.
-
Add the NanoBRET® tracer to the cells.
-
Add the test compound at various concentrations.
-
Incubate to allow the compound to reach equilibrium.
-
Add the NanoLuc® substrate.
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor signals.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which AAK1 is involved can aid in understanding the mechanism of action of its inhibitors. The following diagrams were generated using the DOT language.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by BMT-090605.
Caption: Experimental workflow for validating AAK1 as a therapeutic target.
Caption: Logical comparison of key AAK1 inhibitors based on their properties.
Conclusion
This compound stands out as a highly potent AAK1 inhibitor with an IC50 in the sub-nanomolar range. Its selectivity against the closely related kinases BIKE and GAK is a critical attribute for a tool compound. When compared to alternatives, the choice of inhibitor will depend on the specific experimental needs. For instance, LP-935509 offers the advantage of being brain-penetrant, making it suitable for in vivo studies targeting the central nervous system. BMS-986176 is noted for its high selectivity. SGC-AAK1-1, while less potent, serves as a valuable chemical probe for studying AAK1 biology.
This guide provides a foundational comparison to aid researchers in selecting the appropriate AAK1 inhibitor for their studies. It is crucial to consider the specific experimental context, including the desired potency, selectivity profile, and cell permeability, when making this decision. The provided experimental protocols offer a starting point for the independent verification and comparison of these and other novel AAK1 inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. SGC AAK1 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Synergistic Potential of BMT-090605 Hydrochloride in Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), demonstrating significant antinociceptive activity, particularly in models of neuropathic pain.[1][2][3][4] This guide provides a comprehensive comparison of the potential synergistic effects of this compound with other classes of analgesics, supported by mechanistic insights and detailed experimental protocols. While direct experimental data on the synergistic effects of this compound in combination with other analgesics is not yet publicly available, this guide draws upon the established mechanism of action for AAK1 inhibitors to predict and understand potential synergistic interactions.
Performance and Mechanistic Profile of this compound
This compound exerts its analgesic effects through the inhibition of AAK1, a kinase involved in clathrin-mediated endocytosis.[5] The primary mechanism of AAK1 inhibitor-mediated antinociception is linked to the enhancement of α2 adrenergic signaling in the spinal cord.[6][7] This is a distinct pathway from that of many traditional analgesics, suggesting a strong potential for synergistic interactions with specific drug classes.
Table 1: Analgesic Properties of this compound
| Property | Description | Source |
| Target | Adaptor-Associated Kinase 1 (AAK1) | [1][2][3][4] |
| Potency (IC50) | 0.6 nM | [1][2][3][4] |
| Therapeutic Area | Neuropathic Pain | [1][2][3][4][8] |
| Mechanism of Action | Inhibition of AAK1, leading to enhancement of α2 adrenergic signaling. | [6][7] |
| Preclinical Efficacy | Demonstrated antinociceptive activity in animal models of neuropathic and persistent pain.[6][9] | [6][9] |
Predicted Synergistic Interactions with Other Analgesics
Based on the mechanistic understanding of AAK1 inhibitors, the following interactions with other major analgesic classes are predicted.
Table 2: Predicted Synergistic Profile of this compound with Other Analgesics
| Analgesic Class | Predicted Interaction with this compound | Rationale |
| α2 Adrenergic Agonists | Synergistic | The antinociceptive action of AAK1 inhibitors is mechanistically linked to α2 adrenergic signaling.[6][7] Combining an AAK1 inhibitor with an α2 adrenergic agonist would likely result in a supra-additive effect on this pathway. |
| Opioids | Additive or No Synergy | Studies have shown that AAK1 inhibitors do not work through or require opioid signaling.[10] Therefore, a synergistic interaction is unlikely. The combination may result in an additive effect due to distinct mechanisms of action. |
| NSAIDs | Potentially Additive | NSAIDs act peripherally and centrally to inhibit cyclooxygenase (COX) enzymes. This mechanism is distinct from the AAK1 pathway, suggesting a potential for an additive, but not synergistic, effect. |
| Gabapentinoids | Potentially Synergistic | Both AAK1 inhibitors and gabapentinoids are effective in neuropathic pain models. While their primary targets differ, there is potential for synergy through modulation of different aspects of neuronal hyperexcitability.[11] |
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic effects of this compound, standardized preclinical pain models and isobolographic analysis are essential.
Hot Plate Test Protocol
The hot plate test is used to evaluate the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.[12][13]
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.[14]
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).[15]
-
Gently place the animal on the hot plate surface and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[14]
-
Record the latency (in seconds) to the first clear nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[14]
-
-
Drug Administration: Administer this compound, the other analgesic, or the combination at various doses and at a specified time before the test.
-
Data Analysis: Compare the latency times between the control (vehicle-treated) and drug-treated groups. An increase in latency indicates an analgesic effect.
Von Frey Test Protocol
The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, by measuring the withdrawal threshold to a mechanical stimulus.[16]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Acclimation: Place the animals in individual chambers on an elevated mesh floor and allow them to acclimate for at least 20-30 minutes.[16]
-
Procedure:
-
Apply the von Frey filament to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[17]
-
Begin with a filament below the expected threshold and proceed in ascending or descending order of force (up-down method).[18]
-
A positive response is a sharp withdrawal or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.[18]
-
-
Drug Administration: Administer the compounds as described for the hot plate test.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an antiallodynic effect.
Isobolographic Analysis Protocol
Isobolographic analysis is the gold standard for quantifying the interaction between two drugs.[19][20][21][22]
-
Dose-Response Curves: Generate dose-response curves for this compound and the other analgesic administered alone to determine their respective ED50 values (the dose that produces 50% of the maximal effect).
-
Combination Studies: Administer the two drugs in combination in fixed-dose ratios (e.g., 1:1, 1:3, 3:1 based on their ED50 values).
-
Determine Experimental ED50: For each fixed-dose ratio, generate a dose-response curve for the combination and determine the experimental ED50.
-
Construct the Isobologram:
-
Plot the individual ED50 values of this compound and the other analgesic on the x- and y-axes, respectively.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the experimental ED50 of the combination. The coordinates of this point are the doses of each drug present in the combination that produce the 50% effect.
-
-
Interpretation:
-
Synergy: The experimental ED50 point lies significantly below the line of additivity.
-
Additivity: The experimental ED50 point lies on the line of additivity.
-
Antagonism: The experimental ED50 point lies significantly above the line of additivity.
-
Visualizing Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the principles of isobolographic analysis.
Caption: AAK1 signaling pathway in analgesia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound 2231664-45-0 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.lib.jmu.edu [search.lib.jmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 9. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot plate test [panlab.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical assessment of drug combinations for the treatment of pain: isobolographic and dose-addition analysis of the opioidergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. View of Animal models to evaluate analgesic effects using isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 21. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 22. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AAK1 Inhibitors: BMT-090605 Hydrochloride and BMS-911172
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors: BMT-090605 hydrochloride and BMS-911172. This document synthesizes available preclinical data to evaluate their performance and potential as therapeutic agents for neuropathic pain.
Both this compound and BMS-911172 are potent inhibitors of AAK1, a serine/threonine kinase implicated in clathrin-mediated endocytosis and neuronal signaling pathways.[1][2] Inhibition of AAK1 has emerged as a promising strategy for the treatment of neuropathic pain.[3][4] While no direct head-to-head clinical studies have been published, this guide consolidates existing data from various preclinical investigations to offer a comparative overview of their biochemical potency, kinase selectivity, and in vivo efficacy.
Data Presentation
Biochemical Potency and Kinase Selectivity
A comparative summary of the in vitro inhibitory activities of this compound and BMS-911172 is presented below. This compound demonstrates exceptionally high potency against AAK1 with an IC50 in the sub-nanomolar range.[5][6][7] It also exhibits inhibitory activity against the related kinases BIKE and GAK.[5][6][7] BMS-911172 is also a potent AAK1 inhibitor, with reported IC50 values in the low nanomolar range.[8][9]
| Compound | Target | IC50 (nM) |
| This compound | AAK1 | 0.6 [5][6][7] |
| BIKE | 45[5][6][7] | |
| GAK | 60[5][6][7] | |
| BMS-911172 | AAK1 | 12 - 35 [8][9] |
Table 1: Comparative Biochemical Potency. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
In Vivo Efficacy in Neuropathic Pain Models
Both compounds have demonstrated antinociceptive effects in rodent models of neuropathic pain. The following table summarizes key findings from these studies. It is important to note that direct comparisons are limited due to variations in experimental models, dosing regimens, and outcome measures across different studies.
| Compound | Animal Model | Administration Route | Dose | Observed Effect |
| This compound | Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | 0.3 - 3 µg | Dose-dependent reduction in thermal hyperalgesia.[10] |
| BMS-911172 | Formalin Test (Mouse) | Subcutaneous | 60 mg/kg | Active in reducing pain behavior.[11] |
| Chronic Constriction Injury (CCI) (Rat) | Not Specified | 60 mg/kg | Reduction in thermal hyperalgesia and mechanical allodynia.[11] |
Table 2: Summary of In Vivo Efficacy in Neuropathic Pain Models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (Illustrative)
A common method to determine the IC50 of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the test compound.
Materials:
-
Recombinant human AAK1 enzyme
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (this compound or BMS-911172) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Prepare a solution of AAK1 kinase and the Eu-labeled antibody in assay buffer and add to the wells.
-
Prepare a solution of the tracer in assay buffer and add to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used surgical model to induce neuropathic pain in rodents.
Animals:
-
Adult male Sprague-Dawley rats (200-250 g)
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature.
-
The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.
-
Close the incision with sutures.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
Behavioral Testing (Thermal Hyperalgesia):
-
Place the rat in a clear plastic chamber on a heated glass surface (e.g., Hargreaves apparatus).
-
Allow the animal to acclimate for at least 15 minutes.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw from the heat source.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Administer the test compound (e.g., this compound intrathecally) and repeat the measurements at specified time points.
Mandatory Visualization
AAK1 Signaling in Clathrin-Mediated Endocytosis
The following diagram illustrates the central role of AAK1 in regulating clathrin-mediated endocytosis, a key process for synaptic vesicle recycling and receptor internalization.[1][2]
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical workflow for evaluating the efficacy of AAK1 inhibitors in a preclinical model of neuropathic pain.
Caption: Workflow for assessing the antinociceptive effects of AAK1 inhibitors in vivo.
References
- 1. rupress.org [rupress.org]
- 2. Gene - AAK1 [maayanlab.cloud]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BMS-911172 | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. amsbio.com [amsbio.com]
A Comparative Analysis of AAK1 Inhibitors: BMT-090605 Hydrochloride and BMT-124110
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitors, BMT-090605 hydrochloride and BMT-124110. The information presented is intended to assist researchers in making informed decisions for their investigations into neuropathic pain and other AAK1-mediated processes.
Executive Summary
Both this compound and BMT-124110 are highly potent inhibitors of AAK1, a serine/threonine kinase implicated in clathrin-mediated endocytosis and intracellular signaling. Their inhibitory activity extends to other members of the Numb-associated kinase (NAK) family, namely BIKE and GAK. Both compounds have demonstrated significant antinociceptive effects in preclinical models of neuropathic pain, suggesting their potential as therapeutic agents. This guide presents a side-by-side comparison of their biochemical potency and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | AAK1 | BIKE | GAK |
| This compound | 0.6[1][2] | 45[3][1][2] | 60[3][1][2] |
| BMT-124110 | 0.9[4][5][6] | 17[4][5][7] | 99[4][5][8][7] |
Table 2: In Vivo Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Route of Administration | Key Finding |
| This compound | Rat Chronic Constriction Injury (CCI) | Intrathecal | Dose-dependent reduction in thermal hyperalgesia.[3] |
| BMT-124110 | Rat Neuropathic Pain Model | Microiontophoresis onto spinal cord | Reduction in windup-induced activity in the majority of animals tested.[4][6] |
Experimental Protocols
AAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory potency of compounds against AAK1.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag antibody
-
Kinase Tracer
-
Test compounds (this compound, BMT-124110)
-
Kinase buffer
-
Assay plates (384-well)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase, Eu-anti-Tag antibody, and test compound to the assay plate.
-
Incubate at room temperature.
-
Add the Kinase Tracer to initiate the binding reaction.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
The ratio of the emissions is calculated and used to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats
This model induces a peripheral mononeuropathy that mimics symptoms of human neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250g)
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
For drug administration, perform an intrathecal injection of this compound at the desired doses.
-
Assess thermal hyperalgesia using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. An increase in paw withdrawal latency indicates an antinociceptive effect.
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This model is another widely used method to induce neuropathic pain by ligating specific spinal nerves.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Anesthetize the mouse.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully remove the transverse process of the L6 vertebra to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the muscle and skin layers.
-
Allow the animals to recover.
-
Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity.
Mandatory Visualization
Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.
Caption: Workflow for CCI Neuropathic Pain Model.
Caption: Rationale for AAK1 Inhibition in Neuropathic Pain.
References
- 1. criver.com [criver.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. AAK1 - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of BMT-090605 Hydrochloride and Standard-of-Care Drugs for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel investigational agent BMT-090605 hydrochloride against current standard-of-care drugs for the treatment of neuropathic pain. The information presented is based on available preclinical data and aims to facilitate informed decisions in drug development and research.
Introduction to this compound
This compound is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that has been identified as a promising therapeutic target for neuropathic pain through mouse knockout studies. These studies revealed that animals lacking AAK1 exhibit a reduced response to persistent pain without affecting acute pain sensation.[3][4] this compound also demonstrates inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).[1] The antinociceptive effects of AAK1 inhibitors are believed to be mediated through the spinal cord.[3][4]
Standard-of-Care Neuropathic Pain Drugs
The current therapeutic landscape for neuropathic pain is dominated by several classes of drugs, each with distinct mechanisms of action. The most commonly prescribed first-line treatments include:
-
Gabapentinoids (Gabapentin and Pregabalin): These anticonvulsant drugs act by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): TCAs are thought to alleviate neuropathic pain by inhibiting the reuptake of serotonin (B10506) and norepinephrine, thereby enhancing descending inhibitory pain pathways.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): Similar to TCAs, SNRIs also block the reuptake of serotonin and norepinephrine.
In Vivo Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound with all standard-of-care drugs are not extensively available in the public domain. However, data from studies on BMT-090605 and other closely related AAK1 inhibitors, such as LP-935509 and BMS-986176/LX-9211, allow for an indirect comparison with the well-established preclinical efficacy of standard-of-care medications.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and other AAK1 inhibitors in comparison to standard-of-care drugs in rodent models of neuropathic pain.
Table 1: Efficacy in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose | Administration | Efficacy Endpoint | Outcome |
| BMT-090605 | 0.3 - 3 µ g/rat | Intrathecal | Thermal Hyperalgesia | Dose-dependent reduction in thermal hyperalgesia. The 3 µg dose showed efficacy comparable to 3 µg of intrathecal clonidine.[5] |
| BMS-986176/LX-9211 | Not specified | Oral | Not specified | Showed excellent efficacy that correlated with spinal cord occupancy.[6] |
Table 2: Efficacy of AAK1 Inhibitors vs. Gabapentin in Mouse Models of Neuropathic Pain
| Compound | Animal Model | Dose | Administration | Efficacy Endpoint | Outcome |
| LP-935509 | Spinal Nerve Ligation (SNL) | 10, 30, 60 mg/kg | Oral | Mechanical Allodynia | Reversed fully established pain behavior.[3][4] |
| Gabapentin | Spinal Nerve Ligation (SNL) | 200 mg/kg | Oral | Mechanical Allodynia | Showed efficacy, but AAK1 inhibitors demonstrated a better separation between doses that provide efficacy and those that cause motor impairment.[5] |
| AAK1 Inhibitors (General) | Mouse models | Not specified | Not specified | Pain Relief | Studies in mice found that AAK1 inhibitors had similar pain relief to gabapentin.[7] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for AAK1 Inhibition in Neuropathic Pain
The precise downstream signaling cascade of AAK1 inhibition in the context of neuropathic pain is still under investigation. However, it is understood that AAK1 plays a role in clathrin-mediated endocytosis, a crucial process for neuronal signaling. Inhibition of AAK1 is thought to modulate this process, ultimately leading to a reduction in nociceptive signaling.
Standard-of-Care Drug Signaling Pathways
The mechanisms of action for standard-of-care drugs are better characterized and involve direct modulation of ion channels or neurotransmitter reuptake.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of a test compound in a preclinical model of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 7. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BMT-090605 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of BMT-090605 hydrochloride, a potent and selective adapter protein-2 associated kinase 1 (AAK1) inhibitor.[1][2][3] While the Safety Data Sheet (SDS) may not classify this compound as hazardous, its high potency necessitates careful handling to minimize exposure risks.[4] The following procedures are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.[5][6][7]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform risk assessment and handling procedures.
| Property | Value |
| Chemical Formula | C21H25ClN4O2 |
| Molecular Weight | 400.90 g/mol |
| CAS Number | 2231664-45-0 |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Source: MedChemExpress SDS[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the potent compound. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended PPE |
| Handling solid compound (weighing, aliquoting) | Disposable gown (back-fastening, low-permeability), double gloves (ASTM D6978-05 compliant), N95 or N100 respirator, safety glasses with side shields or a full-face shield, cap, and shoe covers.[8][9] |
| Handling solutions (e.g., preparing dilutions, cell culture) | Disposable gown, double gloves, safety glasses with side shields. A surgical mask may be sufficient if not generating aerosols. |
| Administering to animals | Disposable gown, double gloves, safety glasses with side shields or a full-face shield.[8] |
| Cleaning and decontamination | Industrial thickness gloves (>0.45mm), disposable gown, safety glasses or a full-face shield, and appropriate respiratory protection based on the spill size.[10] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All work with the solid form of this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Decontamination:
-
Surfaces: Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. The effectiveness of the decontamination process should be verified if possible.
-
Spills: In case of a spill, evacuate the area and allow any dust to settle. Wear appropriate PPE, including respiratory protection, before cleaning the spill. Absorb liquids with an inert material and collect all contaminated materials into a sealed container for hazardous waste disposal.
Waste Disposal: Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[5]
| Waste Type | Container | Disposal Procedure |
| Contaminated solid waste (e.g., pipette tips, tubes, gloves, gowns) | Labeled hazardous waste container (Yellow trace chemotherapy waste container if available) | Dispose of according to your institution's hazardous waste management guidelines.[5] |
| Contaminated liquid waste (e.g., unused solutions) | Labeled hazardous waste container (Black bulk chemotherapy waste container if available) | Do not pour down the drain.[5] Dispose of through your institution's chemical waste program. |
| Contaminated sharps (e.g., needles, syringes) | Puncture-resistant sharps container designated for hazardous waste (Red sharps container if empty, otherwise black bulk waste container) | Do not recap needles.[5] Dispose of through your institution's hazardous waste program. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent AAK1 inhibitor, this compound, ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsinsider.com [ohsinsider.com]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
